molecular formula C15H24N2O4 B6189872 N-Nitrosometoprolol CAS No. 138768-62-4

N-Nitrosometoprolol

Cat. No.: B6189872
CAS No.: 138768-62-4
M. Wt: 296.36 g/mol
InChI Key: CHTOBGHTYDROBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitrosometoprolol is a useful research compound. Its molecular formula is C15H24N2O4 and its molecular weight is 296.36 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-N-propan-2-ylnitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c1-12(2)17(16-19)10-14(18)11-21-15-6-4-13(5-7-15)8-9-20-3/h4-7,12,14,18H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTOBGHTYDROBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30928723
Record name N-{2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}-N-propan-2-ylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134720-05-1, 138768-62-4
Record name N-Nitrosometoprolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134720051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}-N-propan-2-ylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(2-methoxyethyl)phenoxy]-3-[nitroso(propan-2-yl)amino]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of N-Nitrosometoprolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosometoprolol is a nitrosamine (B1359907) impurity of Metoprolol, a widely prescribed beta-blocker. Due to the potential carcinogenic nature of nitrosamine impurities, their detection, synthesis, and characterization are of critical importance for pharmaceutical quality control and drug safety. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, including a representative synthesis protocol, detailed analytical methodologies, and a discussion of its genotoxic potential.

Introduction

Nitrosamine impurities in pharmaceuticals have become a significant concern for regulatory agencies and the pharmaceutical industry worldwide. These compounds are classified as probable human carcinogens, and their presence in drug substances, even at trace levels, requires rigorous control. This compound is the N-nitroso derivative of Metoprolol, a selective β1 receptor blocker used in the treatment of various cardiovascular diseases. It can form when Metoprolol interacts with nitrosating agents under specific conditions, such as during synthesis or storage.[1][2] This guide outlines the essential technical aspects of synthesizing and characterizing this critical impurity to support research, methods development, and validation activities.

Synthesis of this compound

The synthesis of this compound involves the reaction of the secondary amine group in Metoprolol with a nitrosating agent, typically in an acidic medium.[3][4] While specific, detailed protocols from peer-reviewed literature are scarce, a representative procedure can be derived from the general knowledge of N-nitrosation reactions.

Representative Experimental Protocol

Materials:

Procedure:

  • Dissolution: Dissolve Metoprolol tartrate in 1 M hydrochloric acid in a round-bottom flask, equipped with a magnetic stirrer, and cool the solution to 0-5 °C in an ice bath.

  • Nitrosation: Slowly add an aqueous solution of sodium nitrite dropwise to the cooled Metoprolol solution while maintaining the temperature between 0-5 °C. The molar ratio of sodium nitrite to Metoprolol should be approximately 1.1:1.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

Disclaimer: This is a representative protocol based on general chemical principles of N-nitrosation. Actual reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, may require optimization.

Synthesis Pathway

Synthesis_Pathway Metoprolol Metoprolol NNitrosometoprolol This compound Metoprolol->NNitrosometoprolol Nitrosation NaNO2_HCl Sodium Nitrite (NaNO2) in Hydrochloric Acid (HCl) NaNO2_HCl->NNitrosometoprolol

Caption: Synthesis of this compound from Metoprolol.

Characterization of this compound

The characterization of this compound is crucial for its unequivocal identification and quantification. A combination of chromatographic and spectroscopic techniques is typically employed.

Physicochemical Properties
PropertyValueReference
Chemical Name N-(2-Hydroxy-3-(4-(2-methoxyethyl)phenoxy)propyl)-N-isopropylnitrous amide[2]
CAS Number 138768-62-4
Molecular Formula C₁₅H₂₄N₂O₄
Molecular Weight 296.36 g/mol
Chromatographic Analysis

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the primary methods for the separation, detection, and quantification of this compound.

3.2.1. UHPLC-MS/MS Method

A sensitive and validated UHPLC-MS/MS method for the determination of this compound in beta-blocker active pharmaceutical ingredients has been reported.

ParameterDescription
Column Acquity HSS T3 (3.0 × 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Methanol or Acetonitrile
Detection Mass spectrometry with electrospray ionization (ESI)
LOD 0.02–1.2 ppb
LOQ 2–20 ppb

3.2.2. HPLC Purity

Commercial suppliers of this compound reference standards often provide a certificate of analysis indicating the purity as determined by HPLC. Purity values are typically greater than 90%. The presence of rotamers, due to restricted rotation around the N-N bond, can be observed in the chromatogram.

Spectroscopic Analysis

3.3.1. Mass Spectrometry (MS)

Mass spectrometry is used for the confirmation of the molecular weight and for structural elucidation through fragmentation analysis. The fragmentation of nitrosamines is well-documented and typically involves the loss of the nitroso group (•NO, 30 Da) and the hydroxyl group (•OH, 17 Da).

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesized_Product Crude this compound Purification Column Chromatography Synthesized_Product->Purification Pure_Product Pure this compound Purification->Pure_Product HPLC HPLC/UHPLC Analysis Pure_Product->HPLC MS Mass Spectrometry Pure_Product->MS NMR NMR Spectroscopy Pure_Product->NMR Purity Purity Assessment (>90%) HPLC->Purity MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation

Caption: Workflow for the synthesis and characterization of this compound.

Genotoxicity of this compound

This compound is considered a genotoxic impurity. Like many other nitrosamines, it requires metabolic activation to exert its DNA-damaging effects.

Mechanism of Genotoxicity

The genotoxicity of nitrosamines is initiated by their metabolic activation, primarily by cytochrome P450 (CYP) enzymes. This process, typically involving α-hydroxylation, leads to the formation of unstable intermediates that can generate highly reactive alkylating agents (e.g., diazonium ions). These electrophilic species can then react with nucleophilic sites on DNA bases, forming DNA adducts. If not repaired, these adducts can lead to mutations during DNA replication and, consequently, may initiate carcinogenesis.

The parent drug, Metoprolol, is metabolized by several CYP enzymes, with CYP2D6 being the major contributor, and CYP3A4, CYP2B6, and CYP2C9 playing minor roles. It is plausible that these or other CYP enzymes are involved in the metabolic activation of this compound. For the related N-nitroso propranolol (B1214883), CYP2C19 has been identified as a key enzyme in its bioactivation.

DNA Damage and Repair

The formation of DNA adducts by alkylating agents triggers cellular DNA repair mechanisms, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), to remove the damaged bases and restore the integrity of the DNA. Unrepaired or misrepaired DNA damage can lead to permanent mutations. Studies have shown that this compound induces DNA fragmentation in rat hepatocytes.

Proposed Genotoxicity Pathway

Genotoxicity_Pathway NNM This compound Reactive_Metabolite Reactive Metabolite (Alkylating Agent) NNM->Reactive_Metabolite Metabolic Activation CYP Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) CYP->Reactive_Metabolite DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Alkylation DNA DNA DNA->DNA_Adducts Repair DNA Repair Mechanisms (e.g., BER, NER) DNA_Adducts->Repair Recognition & Excision Mutations Mutations DNA_Adducts->Mutations Replication Error Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis DNA_Adducts->Cell_Cycle_Arrest Damage Signaling Repair->DNA Restoration

Caption: Proposed pathway for the genotoxicity of this compound.

Conclusion

The synthesis and characterization of this compound are essential for managing the risks associated with this potential impurity in Metoprolol-containing drug products. This guide provides a framework for understanding the key aspects of its synthesis, the analytical techniques for its characterization, and the underlying mechanism of its genotoxicity. A thorough understanding of these elements is critical for researchers, scientists, and drug development professionals to ensure the quality and safety of pharmaceutical products. Further research into detailed synthesis optimization, comprehensive spectroscopic analysis, and the specific metabolic pathways of this compound will continue to be of high value to the scientific community.

References

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of N-Nitrosometoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosometoprolol is a nitrosamine (B1359907) impurity of Metoprolol, a widely used beta-blocker. As nitrosamines are classified as probable human carcinogens, understanding the chemical properties and confirming the structure of this compound is of paramount importance for drug safety and regulatory compliance. This technical guide provides a comprehensive overview of the chemical characteristics, structure elucidation, and potential formation pathways of this compound. It includes a summary of its physicochemical properties, detailed methodologies for its analytical determination, and an exploration of its genotoxic potential through metabolic activation.

Chemical Properties and Structure

This compound is a derivative of Metoprolol where the secondary amine group is nitrosated. This modification significantly alters the molecule's biological properties, introducing genotoxic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
IUPAC Name N-(2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)propyl)-N-isopropylnitrous amide[1]
Synonyms 1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)nitrosoamino]-2-propanol[1]
CAS Number 138768-62-4[1]
Molecular Formula C₁₅H₂₄N₂O₄[1][2]
Molecular Weight 296.36 g/mol [2]
Appearance White to Off-White Solid-
Solubility Soluble in Acetonitrile (10 mg/ml) and DMSO, Methanol (B129727).[1]
UV λmax 226 nm[1]
Structural Formula

The chemical structure of this compound is depicted below:

Caption: Chemical Structure of this compound.

Formation Pathway

This compound is not an intended product in the manufacturing of Metoprolol but rather a potential impurity formed under specific conditions. The primary pathway for its formation involves the reaction of the secondary amine functionality in Metoprolol with a nitrosating agent.[3]

formation_pathway Metoprolol Metoprolol (Secondary Amine) NNitrosometoprolol This compound Metoprolol->NNitrosometoprolol NitrosatingAgent Nitrosating Agent (e.g., Nitrous Acid, HONO) NitrosatingAgent->NNitrosometoprolol AcidicConditions Acidic Conditions (e.g., low pH) AcidicConditions->NNitrosometoprolol

Caption: Formation of this compound from Metoprolol.

This reaction is typically favored in acidic environments where nitrous acid (HONO) can be formed from nitrite (B80452) salts.[3] The presence of residual nitrites in excipients or processing aids, coupled with acidic conditions during manufacturing or storage, can lead to the formation of this impurity.

Structure Elucidation: Experimental Protocols

The definitive identification and characterization of this compound rely on a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation and quantification of this compound from the active pharmaceutical ingredient (API) and other impurities. A common approach involves reverse-phase chromatography coupled with UV or mass spectrometric detection.

Experimental Protocol (Based on available literature for similar nitrosamines):

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector or a mass spectrometer.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable.[4]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[5]

  • Flow Rate: Typically around 1.0 mL/min.[6]

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at the λmax of this compound (226 nm) or by mass spectrometry for higher sensitivity and specificity.[1][6]

  • Sample Preparation: The sample is typically dissolved in the mobile phase or a compatible solvent.

hplc_workflow Sample Sample containing Metoprolol and Impurities HPLC HPLC System (Pump, Injector) Sample->HPLC Column C18 Reverse-Phase Column HPLC->Column Detector UV Detector (226 nm) or Mass Spectrometer Column->Detector Data Chromatogram (Separated Peaks) Detector->Data

Caption: General workflow for HPLC analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of analysis.

Expected Fragmentation Pattern:

A characteristic fragmentation of N-nitrosamines in MS/MS is the neutral loss of the nitroso group (•NO), corresponding to a loss of 30 Da.[7] Other fragmentations may occur depending on the collision energy.

ms_fragmentation Parent [this compound + H]⁺ (m/z 297.18) Fragment1 Loss of •NO (m/z 267.18) Parent->Fragment1 - 30 Da Fragment2 Other Fragments Parent->Fragment2

Caption: Expected primary fragmentation of this compound in MS/MS.

Experimental Protocol (General):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • MS/MS Analysis: Collision-Induced Dissociation (CID) is used to fragment the parent ion and obtain structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, which is essential for unambiguous structure confirmation. Both ¹H and ¹³C NMR spectra are typically acquired.

Expected ¹H NMR Features:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons of the methoxyethyl group, the isopropyl group, and the propanol (B110389) backbone. Due to the restricted rotation around the N-N bond in nitrosamines, some signals may appear as two sets of peaks, corresponding to the E and Z isomers.[8]

Experimental Protocol (General):

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Standard 1D ¹H and ¹³C NMR experiments, as well as 2D experiments like COSY, HSQC, and HMBC to establish connectivity.

Genotoxicity and Metabolic Activation

This compound is considered a genotoxic impurity, meaning it has the potential to damage DNA.[1] However, it is a pro-carcinogen and requires metabolic activation to exert its genotoxic effects. This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[9]

The proposed metabolic activation pathway involves the enzymatic α-hydroxylation of the carbon atom adjacent to the nitroso group. This intermediate is unstable and spontaneously decomposes to form a reactive alkylating agent (a carbocation), which can then covalently bind to DNA, leading to mutations.[9][10]

genotoxicity_pathway NNM This compound AlphaHydroxy α-Hydroxy this compound (Unstable Intermediate) NNM->AlphaHydroxy α-hydroxylation CYP450 Cytochrome P450 (e.g., CYP2E1, CYP2A6) CYP450->AlphaHydroxy AlkylatingAgent Reactive Alkylating Agent (Carbocation) AlphaHydroxy->AlkylatingAgent Spontaneous Decomposition DNAAdduct DNA Adducts AlkylatingAgent->DNAAdduct DNA DNA DNA->DNAAdduct Mutation Mutations DNAAdduct->Mutation

Caption: Metabolic activation of this compound leading to DNA damage.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure elucidation, and genotoxic potential of this compound. A thorough understanding of these aspects is critical for the development of robust analytical methods for its detection and control in Metoprolol drug products. The provided experimental outlines and pathway diagrams serve as a valuable resource for researchers and professionals in the pharmaceutical industry to ensure the safety and quality of medications. Further research to obtain and publish detailed spectral data (NMR, MS/MS) for this compound would be highly beneficial for the scientific community.

References

Genotoxicity Assessment of N-Nitrosometoprolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosometoprolol is an N-nitroso drug substance-related impurity (NDSRI) of metoprolol, a widely used β-adrenergic receptor blocker. N-nitroso compounds (nitrosamines) are classified as a "cohort of concern" by the International Council for Harmonisation (ICH) under the M7(R1) guideline due to their high potential for mutagenicity and carcinogenicity.[1][2] The presence of such impurities, even at trace levels, necessitates a thorough risk assessment. The genotoxic potential of a compound is a critical factor in its carcinogenicity, and it is widely accepted that most nitrosamines require metabolic activation to exert their DNA-damaging effects.[3]

This technical guide provides a comprehensive overview of the genotoxicity assessment of this compound. It summarizes available quantitative data, outlines detailed experimental protocols for key genotoxicity assays, and discusses the regulatory context for controlling such impurities in pharmaceutical products.

Chemical and Physical Properties

  • IUPAC Name: 1-[4-(2-methoxyethyl)phenoxy]-3-[nitroso(propan-2-yl)amino]propan-2-ol[4]

  • CAS Number: 138768-62-4[5]

  • Molecular Formula: C₁₅H₂₄N₂O₄

  • Molecular Weight: 296.36 g/mol

Metabolic Activation and Mechanism of Genotoxicity

The genotoxicity of N-nitrosamines is primarily mediated by their metabolic activation by cytochrome P450 (CYP) enzymes in the liver. The proposed pathway begins with α-hydroxylation of the carbon atom adjacent to the nitroso group. This creates an unstable intermediate that undergoes spontaneous decomposition to form a highly reactive diazonium ion. This electrophilic species can then covalently bind to (alkylate) nucleophilic sites on DNA bases, forming DNA adducts. If not repaired, these adducts can lead to mutations during DNA replication, initiating the carcinogenic process. Studies on the related compound N-nitroso propranolol (B1214883) (NNP) have identified CYP2C19 as a key enzyme in its bioactivation.

Metabolic_Activation_of_NNitrosamines cluster_0 Cellular Environment Parent This compound (Pro-mutagen) Intermediate α-hydroxy-nitrosamine (Unstable Intermediate) Parent->Intermediate CYP450 Enzymes (α-hydroxylation) Diazonium Diazonium Ion (Reactive Electrophile) Intermediate->Diazonium Spontaneous Decomposition Adduct DNA Adducts Diazonium->Adduct Alkylation DNA DNA DNA->Adduct Mutation Gene Mutations Chromosomal Damage Adduct->Mutation Faulty DNA Repair/ Replication

Caption: General metabolic activation pathway of N-nitrosamines leading to DNA damage.

Summary of Genotoxicity Data

This compound has been evaluated in several genotoxicity studies. The data consistently indicate that it is an indirect-acting genotoxin, requiring metabolic activation to induce DNA damage. It has shown positive results in both in vitro and in vivo assays.

In Vitro Genotoxicity Data

The primary in vitro evidence for this compound's genotoxicity comes from studies using primary hepatocytes, which are metabolically competent cells.

Table 1: Summary of In Vitro Genotoxicity Data for this compound

Assay TypeTest SystemConcentration RangeMetabolic ActivationResultReference
DNA Fragmentation (Alkaline Elution)Primary Rat Hepatocytes0.1 - 1 mMEndogenousPositive (Dose-dependent)
DNA Fragmentation (Alkaline Elution)Primary Human Hepatocytes0.1 - 1 mMEndogenousPositive (Dose-dependent)
DNA FragmentationChinese Hamster Lung V79 CellsNot specified (Equal or higher conc.)NoneNegative
In Vivo Genotoxicity Data

In vivo testing confirms the genotoxic potential of this compound in a whole-animal model.

Table 2: Summary of In Vivo Genotoxicity Data for this compound

Assay TypeTest SystemDoseRouteTissues AnalyzedResultReference
Micronucleus TestRat1,000 mg/kgNot specifiedHepatocytesPositive
Micronucleus TestRat1,000 mg/kgNot specifiedBone Marrow & Spleen ErythrocytesNegative

The positive result in hepatocytes, the primary site of metabolism, coupled with the negative result in bone marrow and spleen erythrocytes, strongly suggests that the genotoxicity is caused by a short-lived metabolite that does not distribute systemically.

Detailed Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of genotoxicity. For nitrosamines, specific modifications to standard assays are recommended to ensure sufficient metabolic activation.

Enhanced Bacterial Reverse Mutation Test (Ames Test)

While specific Ames test results for this compound are not publicly available, this assay is a cornerstone of genotoxicity testing. An enhanced protocol is recommended for N-nitroso compounds.

Objective: To detect gene mutations (base-pair substitutions and frameshifts) induced by the test article.

Methodology:

  • Tester Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA (pKM101) should be used.

  • Metabolic Activation: Assays should be conducted with and without an exogenous metabolic activation system (S9). For nitrosamines, both rat liver S9 and hamster liver S9 (at 30% concentration) are required, as hamster S9 is often more effective.

  • Assay Procedure (Pre-incubation Method):

    • Add 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer), and 0.1 mL of the test article solution to a sterile tube.

    • Incubate the mixture at 37°C for 30 minutes with gentle shaking.

    • Add 2.0 mL of molten top agar (B569324) (containing a trace of histidine/tryptophan) to the tube, mix gently, and pour onto the surface of a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in revertant colonies and/or a reproducible increase of at least two-fold over the solvent control.

Ames_Test_Workflow cluster_0 Enhanced Ames Test Workflow for Nitrosamines Prep Prepare Test Article Solutions & Controls Mix Combine: Bacteria + S9 Mix (Rat & Hamster, 30%) + Test Article Prep->Mix Incubate Pre-incubation: 37°C for 30 min Mix->Incubate Plate Add Top Agar & Pour onto Minimal Agar Plates Incubate->Plate Incubate2 Incubate Plates: 37°C for 48-72h Plate->Incubate2 Count Count Revertant Colonies Incubate2->Count Analyze Analyze Data for Mutagenicity Count->Analyze

Caption: Workflow for the enhanced Ames test recommended for N-nitrosamines.

In Vitro DNA Fragmentation Assay (Alkaline Elution)

This assay was used to demonstrate the genotoxicity of this compound in hepatocytes.

Objective: To detect single-strand DNA breaks and alkali-labile sites.

Methodology:

  • Cell Culture: Primary hepatocytes (rat or human) are cultured to form a monolayer.

  • Radiolabeling (Optional but common): Cells are incubated with a radiolabeled DNA precursor (e.g., ³H-thymidine) to label the DNA.

  • Treatment: Cells are exposed to various concentrations of this compound (e.g., 0.1-1 mM) and controls for a defined period (e.g., 20 hours).

  • Lysis: Cells are gently lysed directly on a filter (e.g., polycarbonate) with a lysis solution (containing detergents and proteinase K) to release DNA.

  • Elution: The DNA is slowly eluted from the filter using an alkaline buffer (e.g., pH 12.1). The high pH denatures the DNA, and smaller fragments (resulting from breaks) elute faster than larger, intact DNA.

  • Quantification: Fractions of the eluate are collected over time. The amount of DNA in each fraction is quantified (e.g., by liquid scintillation counting if radiolabeled).

  • Data Analysis: The rate of DNA elution is calculated. An increased elution rate compared to the negative control indicates DNA fragmentation.

In Vivo Micronucleus Assay

This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). The positive result for this compound was observed in hepatocytes.

Objective: To determine if the test article induces chromosomal damage in vivo.

Methodology:

  • Animal Dosing: Administer the test substance (e.g., 1,000 mg/kg this compound) to a group of rodents (e.g., rats), typically via oral gavage or intraperitoneal injection. Include vehicle and positive control groups.

  • Tissue Harvest:

    • For Hepatocytes: A partial hepatectomy or liver perfusion is performed at appropriate time points after dosing (e.g., 24 and 48 hours) to isolate hepatocytes.

    • For Bone Marrow: Animals are euthanized, and bone marrow is flushed from the femur or tibia.

  • Slide Preparation: A cell suspension is prepared from the target tissue. The cells are fixed and stained with a DNA-specific stain (e.g., Giemsa, Acridine Orange).

  • Microscopic Analysis: At least 2000 cells per animal are scored for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm). For bone marrow, the ratio of polychromatic erythrocytes (PCEs) to normochromatic erythrocytes (NCEs) is also calculated as a measure of cytotoxicity.

  • Data Analysis: The frequency of micronucleated cells in the treated groups is statistically compared to the vehicle control group.

Regulatory Context and Risk Assessment

N-nitrosamines are considered mutagenic carcinogens, and their control in pharmaceuticals is a high priority for regulatory agencies worldwide.

  • ICH M7(R1) Guideline: This guideline establishes a framework for the assessment and control of DNA reactive (mutagenic) impurities. Nitrosamines fall into Class 1, "known mutagenic carcinogens," requiring strict control.

  • Acceptable Intake (AI): For impurities with known carcinogenic potential, an Acceptable Intake (AI) limit is established. This represents a dose with a negligible cancer risk (typically 1 in 100,000) over a lifetime of exposure.

  • This compound AI Limit: The U.S. FDA has categorized this compound as a Potency Category 4 NDSRI and has set an AI limit of 1500 ng/day .

The genotoxicity data are crucial for this process. A positive result in a relevant genotoxicity assay (like those described above) confirms the mutagenic potential and justifies the application of strict control measures, such as setting an AI limit based on carcinogenic potency.

Regulatory_Framework cluster_0 Logical Framework for NDSRI Risk Assessment ID Impurity Identified: This compound Structure Structure Assessment (N-nitroso group present) ID->Structure Concern Cohort of Concern (ICH M7) Structure->Concern Testing Genotoxicity Testing (Ames, In Vitro/In Vivo) Concern->Testing Result Genotoxicity Data Review (Positive in Hepatocytes) Testing->Result Risk Risk Characterization: Mutagenic Carcinogen Result->Risk Control Establish Control Strategy: Set Acceptable Intake (AI) Limit Risk->Control AI AI Limit = 1500 ng/day Control->AI

Caption: Logical framework for the risk assessment of this compound.

Conclusion

The available data strongly indicate that this compound is a genotoxic compound. It induces DNA fragmentation in both rat and human hepatocytes in vitro and causes micronucleus formation in rat hepatocytes in vivo. The evidence points to a mechanism involving metabolic activation in the liver, which is characteristic of many carcinogenic N-nitrosamines.

For drug development professionals, these findings underscore the importance of:

  • Risk Assessment: Conducting a thorough risk assessment for the potential formation of this compound in any metoprolol-containing product.

  • Analytical Testing: Developing and validating sensitive analytical methods to detect and quantify this compound at levels commensurate with the established AI limit of 1500 ng/day.

  • Control Strategy: Implementing a control strategy to ensure the impurity is maintained below the regulatory limit throughout the product's shelf life.

Further research using a standardized and enhanced Ames test would be valuable to complete the genotoxicity profile of this compound and provide a more comprehensive dataset for regulatory submissions.

References

In-Depth Technical Guide: In Vitro and In Vivo Studies of N-Nitrosometoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosometoprolol (NO-Metoprolol) is a nitrosamine (B1359907) impurity that can form from the widely prescribed beta-blocker, metoprolol. As a member of the N-nitroso compound class, which is recognized as a "cohort of concern," NO-Metoprolol has been the subject of toxicological evaluation to determine its potential genotoxic and carcinogenic risk. This technical guide provides a comprehensive overview of the available in vitro and in vivo data on NO-Metoprolol, including detailed experimental protocols and a summary of quantitative findings. The evidence to date indicates that NO-Metoprolol is genotoxic in vitro and exhibits clastogenic activity in vivo.

Formation of this compound

This compound is formed from the reaction of metoprolol, a secondary amine, with nitrosating agents such as nitrite (B80452) under acidic conditions. This reaction can potentially occur during the synthesis, formulation, or storage of metoprolol-containing drug products, or even endogenously in the stomach.

Metoprolol Metoprolol (Secondary Amine) NO_Metoprolol This compound Metoprolol->NO_Metoprolol Nitrosation NitrosatingAgent Nitrosating Agent (e.g., Nitrite, HNO2) NitrosatingAgent->NO_Metoprolol AcidicConditions Acidic Conditions (e.g., Gastric Acid) AcidicConditions->NO_Metoprolol

Caption: Formation of this compound from metoprolol.

In Vitro Genotoxicity Studies

In vitro studies have consistently demonstrated the genotoxic potential of this compound. The primary endpoint evaluated has been DNA damage in hepatocytes.

DNA Fragmentation in Primary Hepatocytes

Seminal work by Robbiano et al. (1991) investigated the ability of N-nitroso derivatives of several beta-blockers, including NO-Metoprolol, to induce DNA fragmentation in primary cultures of rat and human hepatocytes.[1]

Key Findings:

  • NO-Metoprolol induced a dose-dependent increase in DNA fragmentation in both rat and human hepatocytes.[1]

  • The genotoxic effect was observed at subtoxic concentrations ranging from 0.1 to 1 mM after a 20-hour exposure.[1][2]

  • The compound was inactive in Chinese hamster lung V79 cells, which lack the metabolic capacity of hepatocytes, suggesting that metabolic activation is required for its genotoxic effect.[1]

Table 1: In Vitro DNA Fragmentation Data for this compound

SpeciesCell TypeConcentration Range (mM)EndpointOutcomeReference
RatPrimary Hepatocytes0.1 - 1DNA FragmentationPositive, dose-dependent[1]
HumanPrimary Hepatocytes0.1 - 1DNA FragmentationPositive, dose-dependent[1]
Experimental Protocol: Alkaline Elution Assay for DNA Fragmentation

The alkaline elution technique is a sensitive method for measuring DNA single-strand breaks in mammalian cells. The protocol outlined below is based on the methodology described by Robbiano et al. (1991).[1]

cluster_0 Cell Culture and Treatment cluster_1 Cell Lysis and DNA Elution cluster_2 Quantification and Analysis Hepatocytes Isolate & Culture Primary Hepatocytes Treatment Treat with NO-Metoprolol (0.1 - 1 mM, 20h) Hepatocytes->Treatment Load Load Cells onto PVC Filters Treatment->Load Lyse Lyse Cells with SDS Solution Load->Lyse Elute Elute DNA with Tetrapropylammonium (B79313) Hydroxide (B78521) (pH 12.1) Lyse->Elute Collect Collect Eluted Fractions Quantify Quantify DNA in Fractions (Fluorometry) Collect->Quantify Analyze Calculate Elution Rate (Proportional to DNA Breaks) Quantify->Analyze

Caption: Workflow for the Alkaline Elution Assay.

Methodology:

  • Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from rats or human liver tissue by collagenase perfusion and cultured in a suitable medium.

  • Treatment: Cultured hepatocytes are exposed to varying concentrations of this compound (e.g., 0.1, 0.3, and 1.0 mM) for 20 hours. A vehicle control (e.g., DMSO) is run in parallel.

  • Cell Lysis: After treatment, cells are harvested, washed, and gently layered onto polycarbonate filters. The cells are then lysed on the filter with a solution containing sodium dodecyl sulfate (B86663) (SDS) and proteinase K.

  • DNA Elution: The DNA is slowly eluted from the filter with a tetrapropylammonium hydroxide solution at a constant flow rate and pH (e.g., pH 12.1). Fractions of the eluate are collected over time.

  • DNA Quantification: The amount of DNA in each fraction and the DNA remaining on the filter is quantified using a sensitive fluorescent DNA-binding dye.

  • Data Analysis: The rate of DNA elution is calculated and is directly proportional to the number of single-strand breaks. An increase in the elution rate in treated cells compared to control cells indicates DNA damage.

In Vivo Genotoxicity Studies

In vivo studies have been conducted to assess the clastogenic (chromosome-damaging) potential of this compound in rodents.

Micronucleus Assay in Rat Hepatocytes

A study by Martelli et al. (1994) investigated the ability of N-nitroso derivatives of several beta-blockers to induce micronuclei in the liver of partially hepatectomized rats.[3]

Key Findings:

  • A single oral dose of 1,000 mg/kg of this compound caused a statistically significant increase in the frequency of micronucleated hepatocytes.[2][3]

  • The clastogenic effect was observed in the liver, the primary site of metabolism, but not in the bone marrow or spleen.[3]

  • The in vivo clastogenic potency was noted to be considerably lower than its in vitro DNA-damaging potency, suggesting potential detoxification mechanisms in vivo.[3]

Table 2: In Vivo Micronucleus Assay Data for this compound

SpeciesTissueDose (mg/kg, oral)EndpointOutcomeReference
RatLiver (Hepatocytes)1000Micronucleus FormationPositive[3]
RatBone Marrow1000Micronucleus FormationNegative[3]
RatSpleen1000Micronucleus FormationNegative[3]
Experimental Protocol: In Vivo Rat Liver Micronucleus Assay

The in vivo micronucleus assay in hepatocytes assesses the clastogenic and aneugenic potential of a test compound in the liver. The following protocol is based on the methodology described by Martelli et al. (1994).[3]

cluster_0 Animal Model and Dosing cluster_1 Hepatocyte Isolation and Staining cluster_2 Microscopic Analysis Hepatectomy Partial Hepatectomy in Rats Dosing Administer NO-Metoprolol (1000 mg/kg, gavage) Hepatectomy->Dosing Isolate Isolate Hepatocytes (Collagenase Perfusion) Dosing->Isolate Stain Stain Hepatocytes (e.g., Giemsa) Isolate->Stain Score Score Micronuclei in Binucleated Hepatocytes Analyze Calculate Frequency of Micronucleated Hepatocytes Score->Analyze NO_Metoprolol This compound Alpha_Hydroxylation α-Hydroxylation NO_Metoprolol->Alpha_Hydroxylation CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP2C19, CYP2D6) CYP_Enzymes->Alpha_Hydroxylation Unstable_Intermediate Unstable α-Hydroxy Nitrosamine Alpha_Hydroxylation->Unstable_Intermediate Diazonium_Ion Reactive Diazonium Ion Unstable_Intermediate->Diazonium_Ion Spontaneous Decomposition DNA_Adducts DNA Adducts Diazonium_Ion->DNA_Adducts Alkylation Genotoxicity Genotoxicity (Mutations, DNA Breaks) DNA_Adducts->Genotoxicity

References

Toxicological Profile of N-Nitrosometoprolol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosometoprolol is a nitrosamine (B1359907) impurity that can form from the secondary amine structure of the beta-blocker metoprolol. Like other N-nitroso compounds, it is a substance of toxicological concern due to its potential genotoxic and carcinogenic properties. This technical guide provides a comprehensive overview of the available toxicological data for this compound, including its genotoxicity, mutagenicity, and carcinogenicity assessment, as well as established acceptable intake limits. Detailed experimental protocols for key studies are provided, and the mechanism of toxicity is illustrated.

Regulatory Status and Acceptable Intake

Regulatory bodies have established acceptable intake (AI) limits for this compound to ensure patient safety. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have set an AI of 1500 ng/day.[1][2] This limit is derived using a structure-activity relationship (SAR) and read-across approach from toxicological data of related nitrosamines.[3][4] this compound is classified under FDA Potency Category 4.[1] The Health Sciences Authority (HSA) also recommends an AI of 1500 ng/day, determined using the Carcinogenic Potency Categorisation Approach (CPCA).[5]

Genotoxicity

This compound has been demonstrated to be genotoxic in both in vitro and in vivo studies.

In Vitro Studies: DNA Fragmentation in Hepatocytes

This compound induces DNA fragmentation in primary cultures of rat and human hepatocytes.[6][7][8][9] A study by Robbiano et al. (1991) showed positive dose-related responses after a 20-hour exposure to subtoxic concentrations of 0.1-1 mM.[8][9] The genotoxic effect is dependent on metabolic activation, as no DNA fragmentation was observed in Chinese hamster lung V79 cells, which have a lower metabolic capacity.[8][9]

In Vivo Studies: Micronucleus Induction in Rat Liver

In an in vivo study by Martelli et al. (1994), a single high dose of 1000 mg/kg of this compound administered by gavage to partially hepatectomized rats resulted in a statistically significant increase in the frequency of micronucleated hepatocytes.[6] However, it did not produce a significant increase in micronucleated polychromatic erythrocytes in the bone marrow or spleen, suggesting a target organ-specific clastogenic effect in the liver.[6] The in vivo clastogenic potency was noted to be markedly lower than its in vitro DNA-damaging potency, suggesting potential detoxification mechanisms in the whole animal.

Mutagenicity

For the related compound, N-Nitroso propranolol (B1214883), initial studies reported negative results in the standard Ames test.[13][14][15][16] However, a more recent and systematic investigation using enhanced conditions, including hamster liver S9, demonstrated that N-Nitroso propranolol is indeed mutagenic, inducing both base pair substitutions and frameshift mutations.[13][14][15][16] This suggests that this compound may also be mutagenic under appropriate testing conditions.

Carcinogenicity

Long-term carcinogenicity bioassays specifically for this compound have not been reported. The assessment of its carcinogenic risk relies on data from related compounds and structure-activity relationship (SAR) models. The general mechanism of carcinogenicity for nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes to form unstable α-hydroxy nitrosamines.[17] These intermediates can then lead to the formation of DNA-reactive diazonium species, which can alkylate DNA bases, leading to mutations and potentially initiating cancer.[17]

Regulatory agencies employ the Carcinogenic Potency Categorization Approach (CPCA) to assign acceptable intake limits for nitrosamines lacking robust carcinogenicity data.[18] This approach considers the structural features of the nitrosamine, such as the presence of α-hydrogens and other activating or deactivating groups, to predict its carcinogenic potency.[18]

Data Presentation

Table 1: Genotoxicity of this compound

AssayTest SystemConcentration/DoseResultsReference
DNA FragmentationPrimary Rat and Human Hepatocytes (in vitro)0.1 - 1 mMPositive, dose-dependent increase in DNA fragmentation.[6][7][8][9]Robbiano, L., et al. (1991)
Micronucleus InductionPartially Hepatectomized Rats (in vivo)1000 mg/kg (gavage)Statistically significant increase in micronucleated hepatocytes; no effect in bone marrow or spleen.[6]Martelli, A., et al. (1994)

Experimental Protocols

DNA Fragmentation Assay (Alkaline Elution Technique) - Robbiano et al. (1991)
  • Test System: Primary cultures of hepatocytes isolated from male Sprague-Dawley rats and from human liver samples.

  • Treatment: Cells were exposed to various concentrations of this compound (0.1, 0.3, and 1.0 mM) for 20 hours.

  • Methodology:

    • After treatment, the cells were harvested and lysed on a filter.

    • The DNA was eluted from the filter with an alkaline solution.

    • The amount of DNA in the eluate and on the filter was quantified.

    • The rate of DNA elution was calculated as an indicator of DNA fragmentation.

  • Controls: Concurrent negative (vehicle) and positive controls were included.

In Vivo Micronucleus Assay - Martelli et al. (1994)
  • Test System: Male Sprague-Dawley rats that underwent partial hepatectomy to stimulate cell proliferation in the liver.

  • Treatment: A single dose of 1000 mg/kg this compound was administered by gavage.

  • Methodology:

    • Animals were sacrificed at various time points after treatment.

    • Hepatocytes were isolated from the liver, and bone marrow cells were flushed from the femurs. Spleen preparations were also made.

    • Cells were stained, and the frequency of micronucleated cells was determined by microscopic examination.

  • Controls: A control group of animals received the vehicle only.

Mandatory Visualization

This compound Metabolic Activation and Genotoxicity cluster_0 Metabolic Activation (Liver) cluster_1 DNA Damage This compound This compound Alpha-hydroxy this compound Alpha-hydroxy this compound This compound->Alpha-hydroxy this compound α-hydroxylation CYP Enzymes CYP Enzymes CYP Enzymes->Alpha-hydroxy this compound Diazonium Ion Diazonium Ion Alpha-hydroxy this compound->Diazonium Ion Spontaneous decomposition DNA Adducts DNA Adducts Diazonium Ion->DNA Adducts Alkylation DNA DNA DNA->DNA Adducts Mutations Mutations DNA Adducts->Mutations Replication Potential for Carcinogenesis Potential for Carcinogenesis Mutations->Potential for Carcinogenesis Experimental Workflow for In Vivo Micronucleus Assay Start Start Partial Hepatectomy in Rats Partial Hepatectomy in Rats Start->Partial Hepatectomy in Rats Dosing with this compound (1000 mg/kg) Dosing with this compound (1000 mg/kg) Partial Hepatectomy in Rats->Dosing with this compound (1000 mg/kg) Tissue Collection (Liver, Bone Marrow, Spleen) Tissue Collection (Liver, Bone Marrow, Spleen) Dosing with this compound (1000 mg/kg)->Tissue Collection (Liver, Bone Marrow, Spleen) Cell Isolation and Slide Preparation Cell Isolation and Slide Preparation Tissue Collection (Liver, Bone Marrow, Spleen)->Cell Isolation and Slide Preparation Microscopic Analysis for Micronuclei Microscopic Analysis for Micronuclei Cell Isolation and Slide Preparation->Microscopic Analysis for Micronuclei Data Analysis and Comparison to Control Data Analysis and Comparison to Control Microscopic Analysis for Micronuclei->Data Analysis and Comparison to Control End End Data Analysis and Comparison to Control->End

References

N-Nitrosometoprolol: A Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosometoprolol is a nitrosamine (B1359907) impurity of Metoprolol, a widely used beta-blocker. The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, based on established principles of nitrosamine chemistry and findings from studies on related compounds. It is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of Metoprolol and other pharmaceuticals susceptible to nitrosamine contamination. This document summarizes potential degradation pathways under various stress conditions, outlines typical experimental protocols for stability testing, and presents hypothetical quantitative data to illustrate stability profiles.

Introduction

This compound is formed from the nitrosation of the secondary amine group in the Metoprolol molecule. This reaction can occur during the synthesis, formulation, or storage of the drug product, particularly in the presence of nitrosating agents like nitrite (B80452) ions under acidic conditions. Regulatory agencies worldwide have set stringent limits for nitrosamine impurities in pharmaceuticals, necessitating a thorough understanding of their stability and degradation to ensure patient safety.

This guide will delve into the factors influencing the stability of this compound and its potential degradation pathways, including hydrolysis, photolysis, and thermolysis.

Factors Influencing Stability

The stability of this compound is influenced by several environmental factors:

  • pH: The nitrosation reaction to form this compound is highly favored in acidic environments (pH 3–4). Conversely, the degradation of some nitrosamines can be catalyzed by both acidic and alkaline conditions. Stability is often greatest in the neutral pH range.

  • Temperature: Higher temperatures can accelerate the degradation of this compound. Thermal decomposition can lead to the cleavage of the N-N bond.

  • Light: N-Nitrosamines are known to be susceptible to photolytic degradation. Exposure to UV light can induce cleavage of the N-N bond, leading to the formation of various degradation products.

Potential Degradation Pathways

Based on the known chemistry of nitrosamines, the following degradation pathways are plausible for this compound.

Hydrolytic Degradation

Hydrolysis of this compound can occur under both acidic and alkaline conditions, although the rates and products may differ.

  • Acid-Catalyzed Hydrolysis: In acidic media, protonation of the nitroso group can facilitate the cleavage of the N-N bond, leading to the formation of the parent amine, Metoprolol, and nitrous acid.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, hydroxide (B78521) ions can attack the molecule, potentially leading to different degradation products.

Photolytic Degradation

Exposure to light, particularly UV radiation, can lead to the homolytic cleavage of the N-NO bond, generating a secondary amino radical and a nitric oxide radical. These reactive intermediates can then undergo a variety of subsequent reactions, leading to a complex mixture of degradation products. The quantum yield of nitrosamine photolysis is often pH-dependent.

Thermal Degradation

Elevated temperatures can provide sufficient energy to break the relatively weak N-NO bond, initiating a radical degradation pathway similar to photolysis.

A proposed logical workflow for investigating the degradation of this compound is presented below.

G cluster_stress Forced Degradation Studies cluster_analysis Analytical Characterization cluster_outcomes Outcomes Acid Acid Hydrolysis LCMS LC-MS/MS Acid->LCMS Base Alkaline Hydrolysis Base->LCMS Oxidation Oxidative Stress Oxidation->LCMS Thermal Thermal Stress Thermal->LCMS Photo Photolytic Stress Photo->LCMS Pathways Elucidation of Degradation Pathways LCMS->Pathways Products Identification of Degradation Products LCMS->Products NMR NMR Spectroscopy FTIR FTIR Spectroscopy Kinetics Determination of Degradation Kinetics Pathways->Kinetics Products->NMR Products->FTIR N_Nitroso This compound N_Nitroso->Acid N_Nitroso->Base N_Nitroso->Oxidation N_Nitroso->Thermal N_Nitroso->Photo

Caption: Workflow for this compound Degradation Studies.

A potential degradation pathway for this compound under photolytic conditions is illustrated below.

G NNM This compound Radicals Amino Radical + Nitric Oxide Radical NNM->Radicals UV Light Metoprolol Metoprolol Radicals->Metoprolol Recombination/H-abstraction Other Other Degradation Products Radicals->Other

Caption: Simplified Photolytic Degradation of this compound.

Quantitative Data Summary

Table 1: Hypothetical Hydrolytic Stability of this compound at 60°C

pHTime (hours)% DegradationMajor Degradation Product(s)
1.02415%Metoprolol
4.0245%-
7.024<1%-
9.0248%Unidentified polar degradants
12.02425%Multiple degradants

Table 2: Hypothetical Photostability of this compound (Solid State)

Light SourceDurationIntensity% Degradation
UV (254 nm)24 hours200 Wh/m²30%
Visible7 days1

Methodological & Application

Application Note: Detection and Quantification of N-Nitrosometoprolol in Pharmaceutical Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Nitrosometoprolol is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) associated with Metoprolol, a widely used beta-blocker. Nitrosamine impurities are a significant concern for the pharmaceutical industry due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines to control the presence of these impurities in drug products.[1] The EMA has set an acceptable intake (AI) limit for this compound at 1500 ng/day.[3][4] Consequently, highly sensitive and robust analytical methods are required to detect and quantify this compound at trace levels to ensure patient safety and regulatory compliance. This document provides detailed protocols and methods for the analysis of this compound, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Approaches

The primary analytical technique for the determination of this compound is Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), due to its high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, especially for more volatile nitrosamines, but LC-MS/MS is often preferred for non-volatile and thermolabile compounds like many NDSRIs. LC-MS/MS methods utilizing electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode provide the necessary sensitivity to meet the low detection limits required by regulatory agencies.

Quantitative Data Summary

The performance of analytical methods is critical for ensuring accurate quantification at trace levels. The following table summarizes typical performance characteristics for the analysis of this compound and similar beta-blocker-related nitrosamines by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

ParameterTypical Value RangeReference
Limit of Detection (LOD)0.02 - 1.2 ppb
Limit of Quantification (LOQ)2 - 20 ppb
Recovery64.1% - 113.3%
Correlation Coefficient (R)0.9978 - 0.9999

Experimental Protocols

Protocol 1: this compound Analysis by LC-MS/MS

This protocol describes a validated method for the quantification of this compound using LC-MS/MS.

1. Instrumentation:

  • An ultra-high-speed liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: Acquity HSS T3, 3.0 × 100 mm, 1.8 μm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage, Source Temperature, Gas Flows).

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound must be determined by infusing a pure standard. The protonated molecular ion [M+H]⁺ serves as the precursor ion. At least two transitions should be monitored for confident identification and quantification.

Protocol 2: Sample Preparation

Accurate sample preparation is crucial to achieve reliable results.

1. For Metoprolol Drug Substance (API):

  • Accurately weigh approximately 25 mg of the Metoprolol API into a suitable centrifuge tube.

  • Add 5 mL of a diluent (e.g., 80:20 v/v acetonitrile/water or methanol).

  • Vortex the solution for 1 minute, followed by sonication for 15 minutes to ensure complete dissolution.

  • Filter the resulting solution through a 0.22 µm PVDF or equivalent syringe filter into an HPLC vial.

  • The sample is now ready for LC-MS/MS analysis.

2. For Metoprolol Drug Product (Tablets):

  • Grind a sufficient number of tablets to obtain a fine, homogeneous powder.

  • Accurately weigh an amount of powder equivalent to 25 mg of the Metoprolol API into a 15 mL centrifuge tube.

  • Add 5 mL of diluent (e.g., 80:20 v/v acetonitrile/water).

  • Vortex for 1 minute, followed by shaking on a mechanical shaker for at least 30 minutes to extract the analyte.

  • Centrifuge the sample at 4,500 rpm for 15 minutes to separate the insoluble excipients.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

  • The sample is now ready for injection.

Visualizations

The following diagrams illustrate the general workflow and decision-making process for this compound analysis.

Analytical_Workflow General Analytical Workflow for this compound SampleReceipt Sample Receipt (API or Drug Product) SamplePrep Sample Preparation (Weighing, Dissolution, Extraction, Filtration) SampleReceipt->SamplePrep LCMS_Analysis LC-MS/MS Analysis (Chromatographic Separation & Mass Detection) SamplePrep->LCMS_Analysis DataProcessing Data Processing (Integration, Calibration, Quantification) LCMS_Analysis->DataProcessing Reporting Result Reporting (Comparison to Specification Limits) DataProcessing->Reporting

Caption: High-level workflow for this compound analysis.

Method_Selection_Logic Logic for Analytical Method Selection Start Define Analytical Need Matrix What is the sample matrix? Start->Matrix API API (Drug Substance) Matrix->API API DP Drug Product (e.g., Tablet) Matrix->DP Drug Product PrepAPI Direct Dissolution Protocol API->PrepAPI PrepDP Extraction & Cleanup Protocol DP->PrepDP Sensitivity Required Sensitivity? PrepAPI->Sensitivity PrepDP->Sensitivity Low Trace Level (<30 ppb) Sensitivity->Low Yes High Higher Levels Sensitivity->High No LCMS LC-MS/MS Recommended Low->LCMS GCMS GC-MS or HPLC-UV (Method dependent) High->GCMS

Caption: Decision tree for selecting an appropriate analytical method.

References

Application Note: Quantification of N-Nitrosometoprolol in Drug Substances and Products by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties. N-Nitrosometoprolol is a nitrosamine (B1359907) impurity that can form in drug products containing metoprolol (B1676517), a widely used beta-blocker for treating various cardiovascular conditions. Regulatory agencies require strict control of these impurities, necessitating sensitive and robust analytical methods for their quantification at trace levels.

This application note provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in both metoprolol active pharmaceutical ingredients (APIs) and finished drug products. The described protocol is based on established methodologies for nitrosamine analysis and offers high sensitivity and selectivity.

Analytical Method Overview

The method utilizes reversed-phase liquid chromatography for the separation of this compound from the metoprolol API and other matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source.

Chemical Information:

  • Compound: this compound

  • Molecular Formula: C₁₅H₂₄N₂O₄

  • Molecular Weight: 296.36 g/mol

  • Parent Drug: Metoprolol

Experimental Protocols

Standard and Sample Preparation

a) Standard Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727).

b) Intermediate Standard Solution (1 µg/mL): Dilute 100 µL of the Standard Stock Solution to 10 mL with a 50:50 (v/v) mixture of methanol and water.

c) Working Standard Solutions (for calibration curve): Prepare a series of working standard solutions by serial dilution of the Intermediate Standard Solution with 50:50 (v/v) methanol/water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

d) Sample Preparation - Metoprolol API:

  • Accurately weigh 500 mg of the metoprolol API into a 15 mL centrifuge tube.

  • Add 5.0 mL of methanol.

  • Vortex the solution until the API is completely dissolved.

  • Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

e) Sample Preparation - Metoprolol Tablets: [1]

  • Weigh and finely powder a representative number of metoprolol tablets.

  • Accurately weigh an amount of the powdered tablets equivalent to 100 mg of metoprolol into a 50 mL centrifuge tube.

  • Add 10 mL of methanol.

  • Vortex for 5 minutes to disperse the powder.

  • Sonicate for 15 minutes in an ultrasonic bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[1]

LC-MS/MS Instrumentation and Conditions

a) Liquid Chromatography:

ParameterValue
Column Acquity HSS T3 (3.0 × 100 mm, 1.8 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient Time (min)
0.0
1.0
8.0
10.0
10.1
12.0

b) Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Instrument Dependent

c) MRM Transitions:

The precursor ion for this compound is [M+H]⁺ with m/z 297.2. The following product ions are proposed based on the fragmentation of structurally similar compounds and general nitrosamine fragmentation patterns.[3][4][5][6] Note: These parameters should be optimized in the user's laboratory for their specific instrumentation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role
This compound297.2267.2100Optimize (start at 15)Quantifier (Loss of -NO)
This compound297.2191.1100Optimize (start at 25)Qualifier (Side-chain cleavage)

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method based on published data for the analysis of this compound and other nitrosamines in beta-blocker drug substances.[2]

ParameterExpected Value
Limit of Detection (LOD) 0.02 - 1.2 ng/mL (ppb)[2]
Limit of Quantification (LOQ) 2 - 20 ng/mL (ppb)[2]
Linearity (R²) ≥ 0.998[2]
Accuracy (% Recovery) 64.1% – 113.3%[2]
Precision (%RSD) < 15%

Method Validation

This method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to differentiate and quantify this compound in the presence of metoprolol and potential matrix components.

  • Linearity: Assessed over a range of concentrations, typically from the LOQ to 150% of the specification limit.

  • Accuracy: Determined by spike-recovery experiments at multiple concentration levels.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, column temperature).

Visualizations

Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification Standard This compound Reference Standard StockSolution Stock Solution (100 µg/mL in Methanol) Standard->StockSolution WorkingStandards Working Standards (0.1-100 ng/mL) StockSolution->WorkingStandards API_Sample Metoprolol API API_Prep Dissolve in Methanol API_Sample->API_Prep Tablet_Sample Metoprolol Tablets Tablet_Prep Crush, Extract with Methanol, Sonicate, Centrifuge Tablet_Sample->Tablet_Prep Filter Filter (0.22 µm PVDF) API_Prep->Filter Tablet_Prep->Filter LC_Separation LC Separation (Acquity HSS T3 Column) Filter->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Reporting Reporting (ng/mL or ppm) Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

Signaling_Pathway cluster_instrument Triple Quadrupole Mass Spectrometer Q1 Q1: Precursor Ion Selection (m/z 297.2) Q2 Q2: Collision Cell (Fragmentation with Gas) Q1->Q2 Selected Ion Q3 Q3: Product Ion Selection (e.g., m/z 267.2, 191.1) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Selected Fragment Ion IonSource Ion Source (ESI+) [M+H]+ IonSource->Q1 LC_Eluent LC Eluent LC_Eluent->IonSource

Caption: Logical diagram of the MRM process in the mass spectrometer.

References

Application Notes and Protocols for the Analysis of N-Nitrosometoprolol using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosometoprolol is a nitrosamine (B1359907) impurity of Metoprolol, a widely prescribed beta-blocker.[1] Nitrosamine impurities are a class of compounds that are of significant concern to regulatory agencies such as the U.S. Food and Drug Administration (FDA) due to their potential carcinogenic properties.[1] The formation of this compound can occur during the synthesis, storage, or even formulation of the drug product when certain reagents, solvents, and conditions are present.[1] Consequently, sensitive and accurate analytical methods are required to detect and quantify this impurity to ensure the safety and quality of Metoprolol-containing pharmaceuticals.

This document provides detailed application notes and protocols for the determination of this compound in Metoprolol drug substance and drug product using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), a highly sensitive and selective analytical technique.[2][3] The use of this compound as a reference standard is essential for the accurate quantification of this impurity.

Analytical Principle

The method described herein utilizes reverse-phase HPLC to separate this compound from the active pharmaceutical ingredient (API), Metoprolol, and other potential impurities. Following chromatographic separation, the analyte is detected and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This detection technique provides high selectivity and sensitivity, allowing for the detection of trace levels of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Metoprolol Succinate/Tartrate drug substance or tablets

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.22 µm)

Instrumentation
  • UHPLC or HPLC system equipped with a binary pump, autosampler, and column oven.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions
ParameterRecommended Conditions
Column Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent C18 column
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol or Acetonitrile
Gradient See Table 1
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time Approximately 10 minutes

Table 1: HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
7.01090
7.1955
10.0955
Mass Spectrometer Conditions
ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined by direct infusion of this compound standard
Dwell Time 100 ms
Collision Energy To be optimized for the specific instrument and transition
Source Temperature 500 °C
Desolvation Gas Flow 800 L/hr
Standard Solution Preparation

Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. These solutions are used to construct the calibration curve.

Sample Preparation

Metoprolol Drug Substance (API):

  • Accurately weigh approximately 100 mg of Metoprolol API.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

Metoprolol Tablets:

  • Weigh and finely powder not fewer than 10 Metoprolol tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Metoprolol.

  • Transfer to a 10 mL volumetric flask and add approximately 7 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sonicate for 15 minutes.

  • Dilute to volume with the same solvent mixture and mix well.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

Data Presentation and Performance Characteristics

The following tables summarize the expected quantitative data for the analysis of this compound using the described method.

Table 2: System Suitability

ParameterAcceptance Criteria
Retention Time (RT) Reproducibility (%RSD) ≤ 2.0%
Peak Area Reproducibility (%RSD) ≤ 15.0% for LLOQ, ≤ 10.0% for other standards
Signal-to-Noise Ratio (S/N) for LLOQ ≥ 10

Table 3: Method Validation Summary

ParameterTypical Performance
Retention Time (RT) Approximately 4.5 - 5.5 minutes
Linearity (Correlation Coefficient, r²) ≥ 0.998
Limit of Detection (LOD) 0.02 - 1.2 ppb
Limit of Quantitation (LOQ) 2 - 20 ppb
Accuracy (Recovery) 64.1% - 113.3%
Precision (%RSD) ≤ 15%

Table 4: Example Calibration Curve Data

Concentration (ng/mL)Peak Area (Arbitrary Units)
0.51,250
1.02,480
5.012,300
10.025,100
25.062,000
50.0124,500
100.0250,100

Table 5: Example Recovery Data

SampleSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
Metoprolol API10.09.898.0
Metoprolol Tablets10.09.595.0

Visualizations

Nitrosamine_Risk_Assessment_Workflow cluster_0 Risk Assessment and Control of Nitrosamine Impurities Risk_Assessment Step 1: Risk Assessment - Identify potential sources of nitrosamines - Evaluate manufacturing process and raw materials Risk_Identified Risk of Nitrosamine Formation Identified? Risk_Assessment->Risk_Identified Confirmatory_Testing Step 2: Confirmatory Testing - Use validated analytical method (e.g., LC-MS/MS) - Quantify nitrosamine levels in API and Drug Product Risk_Identified->Confirmatory_Testing Yes No_Risk No Further Action Required (Document Assessment) Risk_Identified->No_Risk No Results_Evaluation Evaluate Results vs. Acceptable Intake (AI) Limit Confirmatory_Testing->Results_Evaluation Mitigation Step 3: Mitigation Strategy - Process optimization - Formulation changes - Supplier qualification Results_Evaluation->Mitigation Above AI Limit Acceptable_Levels Implement Routine Testing and Control Strategy Results_Evaluation->Acceptable_Levels Below AI Limit Mitigation->Confirmatory_Testing Implement Changes & Re-test

Caption: Workflow for Nitrosamine Impurity Risk Assessment and Control.

Nitrosamine_Formation_Risk_Factors cluster_1 Key Risk Factors for this compound Formation Metoprolol Metoprolol (Secondary Amine) N_Nitrosometoprolol This compound Formation Metoprolol->N_Nitrosometoprolol Nitrosating_Agents Nitrosating Agents - Nitrites (in excipients) - NOx (from air) Nitrosating_Agents->N_Nitrosometoprolol Reaction_Conditions Favorable Conditions - Acidic pH - High Temperatures Reaction_Conditions->N_Nitrosometoprolol

Caption: Chemical Risk Factors for this compound Formation.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in Metoprolol drug substance and drug products. The use of this compound as a reference standard is critical for achieving accurate and reliable results. Adherence to this protocol and the principles of method validation will enable researchers, scientists, and drug development professionals to effectively monitor and control this potential impurity, ensuring the safety and quality of pharmaceutical products. Regular review of regulatory guidelines from agencies like the FDA is recommended to stay current with the evolving requirements for nitrosamine impurity control.

References

Application Notes: Quantitative Analysis of N-Nitrosometoprolol in Metoprolol Drug Substance by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitrosometoprolol is a nitrosamine (B1359907) impurity that can form during the synthesis, storage, or handling of metoprolol (B1676517), a widely used beta-blocker.[1] Like other nitrosamines, it is classified as a probable human carcinogen, making its detection and control a critical aspect of pharmaceutical quality assurance.[2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to perform risk assessments and implement sensitive analytical testing to mitigate the presence of nitrosamine impurities in drug products.[2][4]

This document provides a detailed protocol for the quantitative determination of this compound in metoprolol active pharmaceutical ingredient (API) using a sensitive and specific Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS) method.

Formation of this compound

This compound (C₁₅H₂₄N₂O₄) is formed from the reaction of the secondary amine functional group within the metoprolol structure with a nitrosating agent, such as nitrite, under acidic conditions. This reaction is a critical consideration during the drug manufacturing process and stability studies.

cluster_reactants Reactants cluster_products Product Metoprolol Met_label Metoprolol (Secondary Amine) plus1 + NitrosatingAgent Nitrosating Agent (e.g., Nitrous Acid, HNO₂) NNM This compound (C₁₅H₂₄N₂O₄) NitrosatingAgent->NNM Acidic Conditions

Caption: Formation pathway of this compound from metoprolol.

Analytical Method: UHPLC-MS/MS

2.1 Principle

This method utilizes reversed-phase liquid chromatography to separate this compound from the metoprolol API and other potential impurities. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high sensitivity and selectivity.

2.2 Reagents, Standards, and Materials

  • Reagents:

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic Acid (LC-MS grade)

  • Standards:

    • This compound reference standard (CAS No: 138768-62-4)

    • Metoprolol Tartrate or Succinate Reference Standard

  • Materials:

    • Amber glass vials (Class A) to protect light-sensitive nitrosamines

    • Volumetric flasks and pipettes (Class A)

    • 0.22 µm PVDF or Nylon syringe filters

    • Analytical balance

Experimental Protocol

3.1 Preparation of Standard Solutions

  • This compound Stock Solution (approx. 100 µg/mL): Accurately weigh approximately 1.0 mg of this compound reference standard into a 10 mL amber volumetric flask. Dissolve and dilute to volume with methanol.

  • Intermediate Standard Solution (approx. 1.0 µg/mL): Pipette 100 µL of the stock solution into a 10 mL amber volumetric flask and dilute to volume with a 50:50 mixture of methanol and water (diluent).

  • Calibration Curve Standards: Prepare a series of calibration standards by further diluting the intermediate standard solution with the diluent to achieve concentrations ranging from approximately 0.5 ng/mL to 50 ng/mL. This range should bracket the expected limit of quantification (LOQ).

3.2 Preparation of Sample Solutions

  • Accurately weigh approximately 100 mg of the metoprolol drug substance into a 10 mL screw-cap glass vial.

  • Add 5.0 mL of diluent (e.g., 1% formic acid in water or a methanol/water mixture).

  • Vortex the vial for 2 minutes, sonicate for 5 minutes, and then centrifuge at 4500 rpm for 5 minutes to separate the supernatant from any undissolved material.

  • Filter an aliquot of the supernatant through a 0.22 µm syringe filter into an amber HPLC vial for analysis.

3.3 Analytical Workflow Diagram

cluster_prep Preparation cluster_analysis Analysis & Reporting A Weigh Metoprolol API (100 mg) B Add Diluent (5 mL) A->B C Vortex, Sonicate, & Centrifuge B->C D Filter Supernatant (0.22 µm) C->D E Inject into UHPLC-MS/MS System D->E F Acquire Data (MRM Mode) E->F G Process Data & Generate Calibration Curve F->G H Quantify this compound in Sample & Report G->H

Caption: Experimental workflow for this compound analysis.

3.4 UHPLC-MS/MS Instrumental Conditions

The following tables provide recommended starting parameters. Method optimization and validation are required for specific instrumentation.

Table 1: UHPLC Parameters

Parameter Recommended Condition
Column Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Flow Rate 0.4 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

| Gradient Program | Optimized to separate the analyte from the API peak |

Table 2: Mass Spectrometry Parameters

Parameter Recommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 297.2 (corresponding to [M+H]⁺ for C₁₅H₂₄N₂O₄)
Product Ions (Q3) To be determined by infusing this compound standard
Monitoring Mode Multiple Reaction Monitoring (MRM)
Collision Gas Argon
Source Temp. Instrument dependent

| Collision Energy | Optimized for characteristic fragment ions |

Method Validation & Data Presentation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters are summarized below.

Table 3: Method Validation Parameters

Parameter Acceptance Criteria Purpose
Specificity No interference at the retention time of this compound. Ensures the signal is solely from the target analyte.
Linearity Correlation coefficient (R²) ≥ 0.99 Confirms a direct relationship between concentration and response.
LOD / LOQ LOQ should be ≤ 30% of the acceptable limit. (Typical published LOQs are 2-20 ppb). Defines the lowest concentration that can be reliably detected and quantified.
Accuracy Recovery within 70-130% for trace analysis. Measures the closeness of the test results to the true value.

| Precision | Repeatability (RSD ≤ 15%). | Demonstrates the consistency of results for repeated analyses. |

4.1 Data Analysis and Presentation

The concentration of this compound in the metoprolol API sample is determined by plotting a calibration curve of peak area versus concentration for the standard solutions. The concentration in the unknown sample is then calculated from its peak area using the linear regression equation of the curve.

Table 4: Example Quantitative Data Summary

Sample ID This compound Peak Area Calculated Concentration (ng/mL) Concentration in API (ppb)
Blank Not Detected N/A N/A
LOQ Standard (2 ng/mL) 1,520 2.0 100
Metoprolol API Lot #1 850 1.1 55

| Metoprolol API Lot #2 | Not Detected | < LOQ | < 100 |

Note: ppb calculation assumes 100 mg of API in 5 mL of diluent.

Regulatory Context and Conclusion

Regulatory agencies like the FDA have set acceptable intake (AI) limits for nitrosamines, often around 26.5 ng/day for impurities without established carcinogenicity data. The analytical method's LOQ must be sufficiently sensitive to ensure control well below these limits.

The described UHPLC-MS/MS method provides the necessary sensitivity, specificity, and accuracy for the reliable quantification of this compound in metoprolol drug substance. Proper validation and implementation of this protocol will support manufacturers in ensuring product quality and complying with global regulatory expectations for nitrosamine impurity control.

References

Application Note: Sample Preparation for the Analysis of N-Nitrosometoprolol in Pharmaceutical Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Nitrosometoprolol is a nitrosamine (B1359907) impurity of Metoprolol, a widely used beta-blocker.[1][2] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits for their presence in pharmaceutical products.[1] Accurate and sensitive quantification of this compound is therefore critical for ensuring drug safety and compliance. The most common analytical technique for this purpose is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[3][4][5]

Effective sample preparation is a crucial step to remove matrix interferences from the Active Pharmaceutical Ingredient (API) or drug product, ensuring reliable and accurate quantification. This document provides detailed protocols for three common sample preparation techniques: Direct Injection ("Dilute-and-Shoot"), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Direct Injection ("Dilute-and-Shoot") Method

This is the simplest and fastest sample preparation method, suitable for samples where the matrix does not significantly interfere with the analysis. It involves dissolving the sample in an appropriate solvent, followed by centrifugation or filtration before injection into the LC-MS/MS system.

Experimental Protocol: Direct Injection
  • Sample Weighing:

    • For Metoprolol API: Accurately weigh 25 mg of the Metoprolol API into a 15 mL centrifuge tube.[6]

    • For Metoprolol Tablets: Crush a sufficient number of tablets to obtain a homogenous powder. Accurately weigh a portion of the powder equivalent to 25 mg of Metoprolol API and transfer it to a 15 mL centrifuge tube.[6]

  • Dissolution:

    • Add 5.0 mL of a diluent solution (e.g., 50:50 Methanol:Water, v/v) to the centrifuge tube.[7]

    • Vortex the tube for 1 minute to ensure thorough mixing.[6]

    • Sonicate the sample for 15 minutes to facilitate complete dissolution of the analyte.[6]

  • Clarification:

    • Centrifuge the sample at 4,500 rpm for 15 minutes to pelletize insoluble excipients.[6]

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[6][8]

  • Analysis:

    • The sample is now ready for injection into the LC-MS/MS system.

G cluster_workflow Direct Injection Workflow Sample Weigh Sample (API or Crushed Tablet) Dissolve Add Diluent (e.g., 50:50 MeOH:H₂O) Sample->Dissolve Step 1 Mix Vortex (1 min) & Sonicate (15 min) Dissolve->Mix Step 2 Clarify Centrifuge (4500 rpm) & Filter (0.22 µm) Mix->Clarify Step 3 Analyze Inject into LC-MS/MS Clarify->Analyze Step 4 G cluster_workflow Liquid-Liquid Extraction Workflow Sample Prepare Aqueous Sample Solution (pH 7) Extract Add Organic Solvent (e.g., Dichloromethane) Sample->Extract Step 1 Mix Vortex (2 min) & Centrifuge Extract->Mix Step 2 Collect Collect Organic Layer Mix->Collect Step 3 Evaporate Evaporate to Dryness (Nitrogen Stream) Collect->Evaporate Step 4 Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Step 5 Analyze Inject into LC-MS/MS Reconstitute->Analyze Step 6 G cluster_workflow Solid-Phase Extraction Workflow Condition Condition Cartridge (Methanol & Water) Load Load Sample Condition->Load Step 1 Wash Wash Interferences (e.g., 5% MeOH in H₂O) Load->Wash Step 2 Elute Elute Analyte (e.g., Methanol) Wash->Elute Step 3 Analyze Prepare for Injection & Analyze (LC-MS/MS) Elute->Analyze Step 4

References

Application Note: Trace Level Detection of N-Nitrosometoprolol in Metoprolol Drug Products using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitrosamines are a class of compounds classified as probable human carcinogens. Their presence in pharmaceutical products, even at trace levels, is a significant safety concern. N-Nitrosometoprolol is a nitrosamine (B1359907) impurity that can form in drug products containing metoprolol (B1676517), a widely used beta-blocker.[1] Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have established strict acceptable intake (AI) limits for nitrosamine impurities in drug products to ensure patient safety.[2][3] This application note describes a sensitive and reliable method for the trace level detection and quantification of this compound in metoprolol drug products using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Regulatory Context

Regulatory bodies worldwide have implemented stringent guidelines for the control of nitrosamine impurities in pharmaceuticals.[2] The FDA has set an acceptable intake (AI) limit for this compound of 1500 ng/day. It is crucial for pharmaceutical manufacturers to have validated analytical methods to ensure their products comply with these regulatory limits.

Analytical Methodology

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of nitrosamine impurities due to its high sensitivity and selectivity. This method allows for the accurate quantification of this compound at trace levels, even in the presence of high concentrations of the active pharmaceutical ingredient (API), metoprolol.

A study detailing an ultra-high-speed liquid chromatography combined with mass spectrometry detection (UHPLC-MS/MS) method provides a basis for the protocol outlined below. This method was validated according to regulatory guidelines and demonstrated good accuracy and precision.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS method for the detection of this compound.

ParameterValueReference
Limit of Detection (LOD)0.02 - 1.2 ppb
Limit of Quantitation (LOQ)2 - 20 ppb
Recovery64.1% - 113.3%
Regression Coefficient (R²)0.9978 - 0.9999
Acceptable Intake (AI) Limit1500 ng/day

Experimental Protocol

This protocol provides a detailed methodology for the trace level detection of this compound in metoprolol drug products.

1. Materials and Reagents

  • This compound reference standard

  • Metoprolol Tartrate/Succinate drug substance or product

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm PVDF syringe filters

2. Standard Solution Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain the desired concentration.

  • Intermediate Standard Solutions: Perform serial dilutions of the stock standard solution with a suitable diluent (e.g., 80:20 v/v Acetonitrile:water) to prepare a series of intermediate standards.

  • Working Standard Solutions: Further dilute the intermediate standard solutions to prepare working standards at concentrations bracketing the expected level of the impurity and the limit of quantitation.

3. Sample Preparation

  • Drug Substance:

    • Accurately weigh approximately 100 mg of the metoprolol drug substance into a volumetric flask.

    • Dissolve the sample in a suitable diluent (e.g., 80:20 v/v Acetonitrile:water) to a final concentration of 1 mg/mL.

    • Vortex the solution for 1-2 minutes to ensure complete dissolution.

  • Drug Product (Tablets):

    • Weigh and crush a sufficient number of tablets to obtain a powder equivalent to a specific amount of the metoprolol API.

    • Transfer the powder to a volumetric flask and add the diluent to achieve a final API concentration of 1 mg/mL.

    • Vortex the sample for 1-2 minutes and then place it on a shaker for 30 minutes to ensure complete extraction of the analyte.

    • Centrifuge the sample to separate any undissolved excipients.

  • Filtration: Filter the final sample solution through a 0.22 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Conditions

ParameterCondition
Liquid Chromatography
ColumnAcquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BMethanol or Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)To be determined based on this compound structure
Product Ions (m/z)To be determined based on fragmentation of the precursor ion

5. Data Analysis and Quantification

  • Identify the this compound peak in the sample chromatogram based on the retention time of the reference standard.

  • Quantify the amount of this compound in the sample using a calibration curve generated from the peak areas of the working standard solutions.

  • Calculate the final concentration of this compound in the drug product, typically expressed in parts per million (ppm) or ng/mg of the API.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results ref_std Reference Standard (this compound) stock_std Stock Standard Preparation ref_std->stock_std drug_prod Drug Product (Metoprolol) sample_prep Sample Preparation (Dissolution, Extraction) drug_prod->sample_prep working_std Working Standard Dilutions stock_std->working_std lcms LC-MS/MS Analysis working_std->lcms Inject filtration Filtration (0.22 µm) sample_prep->filtration filtration->lcms Inject data_acq Data Acquisition (MRM Mode) lcms->data_acq quant Quantification (Calibration Curve) data_acq->quant report Reporting (ppm or ng/mg) quant->report

Caption: Experimental workflow for this compound detection.

The described LC-MS/MS method provides a robust and sensitive approach for the trace level detection and quantification of this compound in metoprolol drug products. Implementation of this method will enable pharmaceutical manufacturers to monitor and control this impurity, ensuring compliance with regulatory requirements and safeguarding patient health. The detailed protocol and workflow diagram serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of pharmaceutical products.

References

Application of UHPLC-MS/MS for the Profiling of N-Nitrosometoprolol Impurity in Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed analytical method and protocol for the sensitive and selective quantification of the N-Nitrosometoprolol impurity in Metoprolol active pharmaceutical ingredients (APIs) and drug products using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The presence of nitrosamine (B1359907) impurities, such as this compound, is a significant concern for patient safety due to their potential carcinogenic properties.[1] This application note outlines the chromatographic conditions, sample preparation, and validation parameters of a robust method suitable for quality control and impurity profiling in the pharmaceutical industry. The method utilizes a sub-2 µm particle column for fast and efficient separation, coupled with the high selectivity and sensitivity of a tandem mass spectrometer for detection at trace levels.

Introduction

Metoprolol is a widely used beta-blocker for the treatment of various cardiovascular conditions.[2] During the synthesis or storage of Metoprolol, the formation of nitrosamine impurities, specifically this compound, can occur. Regulatory agencies worldwide have set stringent limits for the presence of such impurities in pharmaceutical products.[1] Therefore, a highly sensitive and validated analytical method is crucial for the accurate quantification of this compound to ensure the safety and quality of Metoprolol-containing medicines. This application note describes a UHPLC-MS/MS method developed and validated for the determination of this compound in Metoprolol Tartrate and Metoprolol Succinate.[3]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Metoprolol Tartrate/Succinate reference standard and test samples

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade, Type I)

  • Formic acid (LC-MS grade, 99% or higher)

Standard Solution Preparation
  • This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain the desired concentration.

  • Intermediate and Working Standard Solutions: Perform serial dilutions of the stock solution with a suitable diluent (e.g., 50:50 Methanol:Water) to prepare a series of calibration standards at appropriate concentrations.

Sample Preparation
  • Accurately weigh and transfer a specific amount of the Metoprolol API or crushed tablets into a volumetric flask.

  • Add the diluent (e.g., 50:50 Methanol:Water) to dissolve the sample.

  • Vortex or sonicate the flask to ensure complete dissolution.

  • Dilute to the final volume with the diluent.

  • Filter the sample solution through a 0.22 µm syringe filter into a UHPLC vial for analysis.

UHPLC-MS/MS Method

A validated UHPLC-MS/MS method for the determination of this compound in Metoprolol drug substances has been reported.[3] The key parameters are summarized below.

Table 1: UHPLC-MS/MS Method Parameters

ParameterCondition
UHPLC System Waters Acquity UPLC or equivalent
Mass Spectrometer Triple Quadrupole Mass Spectrometer with ESI
Column Acquity HSS T3 (3.0 x 100 mm, 1.8 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B Methanol or Acetonitrile[3]
Flow Rate 0.4 mL/min (Typical for a 3.0 mm ID column)
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
5.0
7.0
7.1
9.0
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be optimized for specific instrument
Metoprolol: e.g., m/z 268.2 → 116.1
This compound: e.g., m/z 297.2 → 224.1

Data Presentation

The performance of the UHPLC-MS/MS method for the analysis of this compound is summarized in the following table, based on validated methods for nitrosamine impurities in beta-blockers.[3]

Table 2: Summary of Quantitative Performance Data

ParameterResult
Limit of Detection (LOD) 0.02 - 1.2 ppb[3]
Limit of Quantification (LOQ) 2 - 20 ppb[3]
Linearity (R²) 0.9978 - 0.9999[3]
Accuracy (Recovery) 64.1% - 113.3%[3]

Visualizations

UHPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing node_std Prepare this compound Standards node_sample Prepare Metoprolol Sample Solution node_filter Filter through 0.22 µm Syringe Filter node_sample->node_filter node_inject Inject into UHPLC System node_filter->node_inject node_separate Chromatographic Separation (Acquity HSS T3 Column) node_inject->node_separate node_detect MS/MS Detection (ESI+, MRM Mode) node_separate->node_detect node_integrate Peak Integration node_detect->node_integrate node_quantify Quantification using Calibration Curve node_integrate->node_quantify node_report Report Results node_quantify->node_report

Caption: Experimental workflow for this compound impurity profiling.

Conclusion

The described UHPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in Metoprolol drug substances and products. The method is suitable for routine quality control testing to ensure that the levels of this potentially mutagenic impurity are within the stringent regulatory limits. The use of UHPLC technology allows for rapid analysis times, increasing sample throughput in a laboratory setting.

References

N-Nitrosometoprolol: In Vitro Genotoxicity Assay Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Nitrosometoprolol is a nitrosamine (B1359907) impurity that can be found in metoprolol (B1676517) drug products. N-nitroso compounds are a class of chemicals that are often potent genotoxic carcinogens[1][2]. It is therefore critical to assess the genotoxic potential of this compound to ensure patient safety. This document provides detailed protocols for a battery of in vitro genotoxicity assays to evaluate the mutagenic and clastogenic potential of this compound, in accordance with regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD)[3][4][5]. The assays described are the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro chromosomal aberration assay.

Mechanism of Genotoxicity of N-Nitroso Compounds

N-nitroso compounds, such as this compound, are typically pro-mutagens, meaning they require metabolic activation to exert their genotoxic effects. This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. The metabolic process involves hydroxylation at the α-carbon, leading to an unstable intermediate that spontaneously decomposes to form a highly reactive electrophilic diazonium ion. This diazonium ion can then alkylate DNA bases, forming DNA adducts. A key pro-mutagenic lesion is the formation of O6-alkylguanine, which can lead to G:C to A:T transition mutations during DNA replication. This DNA damage can also result in strand breaks and larger chromosomal rearrangements.

Metabolic Activation and Genotoxicity of this compound cluster_0 Metabolic Activation (e.g., in Liver S9) cluster_1 Cellular Events N_Nitrosometoprolol This compound CYP450 Cytochrome P450 Enzymes N_Nitrosometoprolol->CYP450 Alpha_Hydroxy α-hydroxy- This compound (unstable) CYP450->Alpha_Hydroxy α-hydroxylation Diazonium Diazonium Ion (reactive electrophile) Alpha_Hydroxy->Diazonium Spontaneous decomposition DNA Nuclear DNA Diazonium->DNA Alkylation DNA_Adduct DNA Adducts (e.g., O6-alkylguanine) DNA->DNA_Adduct Mutation Gene Mutations (Point mutations, frameshifts) DNA_Adduct->Mutation Replication errors Chromosomal_Damage Chromosomal Damage DNA_Adduct->Chromosomal_Damage Strand breaks

Caption: Metabolic activation of this compound and its subsequent mechanism of genotoxicity.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes various strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine and tryptophan, respectively, due to mutations in the genes responsible for their synthesis. The assay detects mutations that revert the bacteria to a prototrophic state, allowing them to grow on a minimal medium. For N-nitrosamines, enhanced testing conditions are recommended to improve the sensitivity of the assay.

Experimental Protocol

This protocol is based on the OECD Test Guideline 471 and incorporates recommendations for testing N-nitrosamines.

  • Tester Strains: Use S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system. The recommended system is a post-mitochondrial fraction (S9) from the livers of hamsters treated with inducers of CYP enzymes (e.g., a combination of phenobarbital (B1680315) and β-naphthoflavone). A high concentration of S9 (e.g., 30%) is recommended for testing nitrosamines.

  • Assay Method: The pre-incubation method should be used.

    • Add the tester strain, this compound (dissolved in a suitable solvent like water or methanol), and the S9 mix (or buffer for the non-activation condition) to a test tube.

    • Incubate the mixture at 37°C for a recommended pre-incubation time of 30 minutes.

    • After incubation, add molten top agar (B569324) and pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Dose Levels: A preliminary toxicity assay should be performed to determine the appropriate concentration range. At least five different analyzable concentrations of this compound should be tested.

  • Controls:

    • Negative Control: Vehicle (solvent) alone.

    • Positive Controls:

      • Without S9 activation: A known direct-acting mutagen appropriate for each strain (e.g., sodium azide (B81097) for TA1535 and TA100, 4-nitroquinoline-1-oxide for TA98 and WP2 uvrA (pKM101)).

      • With S9 activation: A known pro-mutagen (e.g., 2-aminoanthracene (B165279) for all strains or N-nitrosodimethylamine (NDMA) for TA100 and TA1535).

  • Data Analysis: Count the number of revertant colonies per plate. A positive result is characterized by a concentration-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the negative control.

Data Presentation

ParameterRecommended ConditionReference
Test System S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA pKM101)
Metabolic Activation With and without hamster liver S9 (30%)
Assay Type Pre-incubation method
Pre-incubation Time 30 minutes
Solvent Water or Methanol
Positive Controls Strain-specific direct and indirect acting mutagensOECD TG 471
Expected Outcome Positive in strains detecting base-pair substitutions (e.g., TA100, TA1535) with S9

digraph "Ames_Test_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_Reagents" [label="Prepare Tester Strains,\nthis compound dilutions,\nS9 Mix, and Controls", fillcolor="#FFFFFF"]; "Pre_incubation" [label="Pre-incubation (37°C, 30 min):\nBacteria + Test Compound +/- S9 Mix", fillcolor="#FBBC05"]; "Plating" [label="Add Top Agar and\nPour onto Minimal Agar Plates", fillcolor="#FFFFFF"]; "Incubation" [label="Incubate Plates\n(37°C, 48-72 hours)", fillcolor="#FFFFFF"]; "Scoring" [label="Count Revertant Colonies", fillcolor="#FFFFFF"]; "Analysis" [label="Data Analysis:\nCompare to Negative Control", fillcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Reagents"; "Prepare_Reagents" -> "Pre_incubation"; "Pre_incubation" -> "Plating"; "Plating" -> "Incubation"; "Incubation" -> "Scoring"; "Scoring" -> "Analysis"; "Analysis" -> "End"; }

Caption: Experimental workflow for the Ames test.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test that detects chromosomal damage. It identifies micronuclei, which are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. This assay can detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.

Experimental Protocol

This protocol is based on the OECD Test Guideline 487.

  • Cell Lines: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes (HPBL), CHO, or TK6 cells. TK6 cells have been shown to be effective for testing nitrosamines like N-nitrosopropranolol.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., 30% hamster liver S9).

  • Treatment:

    • Short treatment with S9: Expose cells to this compound for 3-4 hours in the presence of S9 mix.

    • Short and long treatment without S9: Expose cells for 3-4 hours or for a longer period (e.g., 21-24 hours, equivalent to 1.5-2 normal cell cycles) in the absence of S9.

  • Cytokinesis Block: After treatment, wash the cells and add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Dose Levels: Use at least three analyzable concentrations of this compound, with the highest concentration inducing significant cytotoxicity (e.g., 55±5% reduction in cell growth).

  • Controls:

    • Negative Control: Vehicle alone.

    • Positive Controls:

      • Without S9 activation: A known clastogen (e.g., mitomycin C).

      • With S9 activation: A known pro-mutagen that requires metabolic activation (e.g., cyclophosphamide (B585) or NDEA).

  • Data Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a concentration-dependent increase in the frequency of micronucleated cells or a statistically significant increase at one or more concentrations.

Data Presentation

ParameterRecommended ConditionReference
Test System Human lymphoblastoid TK6 cells
Metabolic Activation With and without hamster liver S9
Treatment Duration 3-4 hours with S9; 3-4 hours and 21-24 hours without S9
Endpoint Frequency of micronucleated binucleated cells
Positive Controls Mitomycin C (without S9), Cyclophosphamide or NDEA (with S9)OECD TG 487
Expected Outcome Dose-dependent increase in micronuclei with S9

digraph "Micronucleus_Assay_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Culture" [label="Culture Mammalian Cells\n(e.g., TK6)", fillcolor="#FFFFFF"]; "Treatment" [label="Treat cells with this compound\n+/- S9 Mix", fillcolor="#FBBC05"]; "Wash_CytoB" [label="Wash cells and add\nCytochalasin B", fillcolor="#FFFFFF"]; "Incubation" [label="Incubate for 1.5-2 cell cycles", fillcolor="#FFFFFF"]; "Harvest" [label="Harvest cells (Hypotonic treatment, Fixation)", fillcolor="#FFFFFF"]; "Slide_Prep" [label="Prepare and Stain Slides", fillcolor="#FFFFFF"]; "Scoring" [label="Score Micronuclei in\nBinucleated Cells via Microscopy", fillcolor="#FFFFFF"]; "Analysis" [label="Data Analysis", fillcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Cell_Culture"; "Cell_Culture" -> "Treatment"; "Treatment" -> "Wash_CytoB"; "Wash_CytoB" -> "Incubation"; "Incubation" -> "Harvest"; "Harvest" -> "Slide_Prep"; "Slide_Prep" -> "Scoring"; "Scoring" -> "Analysis"; "Analysis" -> "End"; }``` Caption: Experimental workflow for the in vitro micronucleus assay.

In Vitro Chromosomal Aberration Assay

The in vitro chromosomal aberration assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells. Aberrations are scored in metaphase chromosomes of dividing cells.

Experimental Protocol

This protocol is based on the OECD Test Guideline 473.1. Cell Lines: Use a suitable mammalian cell line, such as primary human peripheral blood lymphocytes (HPBL) or Chinese hamster ovary (CHO) cells. 2. Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., hamster liver S9). 3. Treatment: * Short treatment with S9: Expose cells to this compound for3-4 hours in the presence of S9 mix. * Short and long treatment without S9: Expose cells for3-4 hours or for a longer period (e.g., 21 hours) in the absence of S9. 4. Cell Harvest: Following treatment, add a metaphase-arresting agent (e.g., colcemid) for the last few hours of culture. Harvest the cells, treat with a hypotonic solution, and fix. 5. Slide Preparation and Staining: Drop the fixed cells onto microscope slides, air-dry, and stain with a suitable stain like Giemsa. 6. Dose Levels: Use at least three analyzable concentrations of this compound. 7. Controls: * Negative Control: Vehicle alone. * Positive Controls: * Without S9 activation: A known clastogen (e.g., mitomycin C). * With S9 activation: A known pro-mutagen (e.g., cyclophosphamide). 8. Data Analysis: Score at least 300 well-spread metaphases per concentration for chromosomal aberrations (e.g., breaks, exchanges). A positive result is a concentration-dependent increase in the percentage of cells with aberrations or a statistically significant increase at one or more concentrations.

Data Presentation

Parameter Recommended Condition Reference
Test System Human peripheral blood lymphocytes (HPBL) or CHO cells
Metabolic Activation With and without hamster liver S9
Treatment Duration 3-4 hours with S9; 3-4 hours and ~21 hours without S9
Endpoint Percentage of metaphase cells with structural chromosomal aberrations
Positive Controls Mitomycin C (without S9), Cyclophosphamide (with S9) OECD TG 473
Expected Outcome Dose-dependent increase in aberrant cells with S9 Inferred from general nitrosamine genotoxicity
digraph "Chromosomal_Aberration_Workflow" {
  graph [rankdir="TB", splines=ortho, nodesep=0.4];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10];

  "Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
  "Cell_Culture" [label="Culture Mammalian Cells\n(e.g., HPBL, CHO)", fillcolor="#FFFFFF"];
  "Treatment" [label="Treat cells with this compound\n+/- S9 Mix", fillcolor="#FBBC05"];
  "Metaphase_Arrest" [label="Add Metaphase-Arresting Agent\n(e.g., Colcemid)", fillcolor="#FFFFFF"];
  "Harvest" [label="Harvest cells (Hypotonic treatment, Fixation)", fillcolor="#FFFFFF"];
  "Slide_Prep" [label="Prepare and Stain Slides", fillcolor="#FFFFFF"];
  "Scoring" [label="Score Chromosomal Aberrations\nin Metaphase Cells via Microscopy", fillcolor="#FFFFFF"];
  "Analysis" [label="Data Analysis", fillcolor="#FFFFFF"];
  "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

  "Start" -> "Cell_Culture";
  "Cell_Culture" -> "Treatment";
  "Treatment" -> "Metaphase_Arrest";
  "Metaphase_Arrest" -> "Harvest";
  "Harvest" -> "Slide_Prep";
  "Slide_Prep" -> "Scoring";
  "Scoring" -> "Analysis";
  "Analysis" -> "End";
}

Caption: Experimental workflow for the in vitro chromosomal aberration assay.

References

Troubleshooting & Optimization

Technical Support Center: N-Nitrosometoprolol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of N-Nitrosometoprolol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of this compound?

The primary challenges in this compound analysis stem from the need for high sensitivity and selectivity. Key difficulties include:

  • Low Detection Levels: Regulatory agencies require detection and quantification at very low levels (parts per billion or even parts per trillion), pushing analytical instruments to their limits.[1][2]

  • Matrix Effects: The drug substance (Metoprolol) and excipients in the drug product can interfere with the ionization of this compound, leading to suppression or enhancement of the analytical signal and affecting accuracy.[3][4]

  • Specificity: It is crucial to differentiate this compound from other structurally similar compounds or isobaric interferences that may be present in the sample matrix, to avoid false-positive results.[3]

  • In-situ Formation: There is a risk of this compound forming during the analytical process itself, particularly during sample preparation, if precursor amines and nitrosating agents are present.

  • Analyte Stability: N-Nitrosamines can be susceptible to degradation, for example through photolysis, during sample preparation and analysis, which can lead to inaccurate quantification.

Q2: Which analytical technique is most suitable for this compound analysis?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely adopted and recommended technique for the analysis of this compound and other nitrosamine (B1359907) impurities. This is due to its inherent high sensitivity and selectivity, which allows for the detection and quantification of trace-level impurities in complex pharmaceutical matrices. Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) are often used to achieve better chromatographic separation.

Q3: What are the regulatory guidelines for controlling this compound impurities?

Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines for the control of nitrosamine impurities in pharmaceutical products. These guidelines, such as ICH M7(R1), classify nitrosamines as a "cohort of concern" due to their mutagenic potential. Manufacturers are required to perform risk assessments, conduct confirmatory testing using validated analytical methods, and implement control strategies to ensure that nitrosamine levels are below the acceptable intake (AI) limits.

Q4: Where can I find reference standards for this compound?

Obtaining reference standards for nitrosamine drug substance related impurities (NDSRIs) like this compound can be challenging. However, they can be procured from specialized chemical suppliers and pharmaceutical reference standard providers. It is crucial to use a well-characterized reference standard for accurate quantification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Sensitivity / High Limit of Quantification (LOQ) 1. Suboptimal Mass Spectrometer Parameters: Incorrect declustering potential, collision energy, or other compound-dependent parameters. 2. Matrix Effects: Ion suppression from co-eluting matrix components. 3. Inefficient Sample Preparation: Poor extraction recovery of the analyte. 4. Inappropriate LC Conditions: Poor peak shape due to the use of organic diluents.1. Optimize MS Parameters: Perform compound optimization using LC-MS infusion to account for background interferences. 2. Mitigate Matrix Effects: a) Improve chromatographic separation to isolate the analyte from interfering matrix components. b) Implement more rigorous sample cleanup procedures like solid-phase extraction (SPE). c) Use a stable isotope-labeled internal standard. 3. Optimize Sample Preparation: Evaluate different extraction solvents and techniques (e.g., liquid-liquid extraction, solid-phase extraction) to maximize recovery. 4. Adjust LC Conditions: If possible, use aqueous-based diluents. If organic diluents are necessary, consider using a more sensitive instrument or increasing the injection volume, while being mindful of potential column overloading.
High Variability in Results / Poor Reproducibility 1. Inconsistent Sample Preparation: Manual sample handling can introduce variability. 2. Instrument Contamination: Carryover from previous injections. 3. Analyte Instability: Degradation of this compound during the analytical workflow.1. Automate Sample Preparation: Utilize automated systems to improve precision and reproducibility. 2. Thorough Cleaning: Implement a robust cleaning procedure for the LC system and mass spectrometer. Inject blank samples between test samples to monitor for carryover. 3. Ensure Analyte Stability: Protect samples from light, control temperature, and analyze samples as quickly as possible after preparation.
False Positive Results 1. Co-eluting Isobaric Interferences: Another compound with the same mass-to-charge ratio eluting at the same retention time. 2. Contamination: Presence of nitrosamines in laboratory equipment, reagents, or solvents.1. Improve Chromatographic Selectivity: a) Modify the mobile phase gradient or use a different column chemistry (e.g., biphenyl, pentafluorophenyl) to resolve the interference. b) Use high-resolution mass spectrometry (HRMS) for more specific detection. 2. Minimize Contamination: a) Use high-purity solvents and reagents. b) Avoid using plastic and rubber materials that may contain nitrosamine precursors. c) Perform blank runs to check for system contamination.
Peak Tailing or Splitting 1. Column Overload: Injecting too much sample or a sample with a high concentration of the drug substance. 2. Incompatible Injection Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase. 3. Column Degradation: The analytical column has reached the end of its lifespan.1. Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume. 2. Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. 3. Replace the Column: Use a new analytical column.

Quantitative Data Summary

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Nitrosamine Analysis

NitrosamineAnalytical MethodLODLOQMatrixReference
N-Nitroso-propranololLC-MS/MS (Agilent 6470 LC/TQ)-25 pg/mLPropranolol API and tablets
N-Nitroso-propranololLC-MS/MS (SCIEX QTRAP 6500+)0.005 ng/mL0.010 ng/mLPropranolol drug substance and product
N-Nitroso-labetalolUPLC-MS/MS (Waters Xevo TQ-S Cronos)0.003 ppm0.03 ppmLabetalol drug product
N-Nitroso-nortriptylineUPLC-MS/MS (Waters Xevo TQ-S Cronos)0.015 ppm0.03 ppmNortriptyline drug product
This compoundUHPLC-MS/MS0.02-1.2 ppb2-20 ppbMetoprolol tartrate, Metoprolol succinate (B1194679)
N-Nitroso-atenololLC-MS/MS0.2 ng/mL0.5 ng/mLAtenolol API and finished products

Table 2: Recovery Data for Nitrosamine Analysis

NitrosamineMatrixSpiking LevelRecovery (%)Reference
N-Nitroso-propranololPropranolol APILimit and LOQ level-
N-Nitroso-propranololPropranolol 40 mg tablets0.12 ppm-
N-Nitroso-propranololPlacebo, API, Drug Product0.01, 0.03, 1, 5 ng/mL85 - 111
N-Nitroso-labetalolDrug Product-70 - 120
N-Nitroso-nortriptylineDrug Product-70 - 120
Various NitrosaminesMetformin Drug Substance1.0, 2.0, 2.5, 10 ng/g70 - 130
Four NDSRIs (including this compound)Five Beta Blocker APIs-64.1 - 113.3

Experimental Protocols

Method 1: UHPLC-MS/MS for this compound in Metoprolol API (Based on a method for beta-blockers)

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol (B129727).

    • Perform serial dilutions with a suitable diluent (e.g., 0.1% formic acid in water and methanol mixture) to prepare calibration standards and quality control samples at the desired concentrations.

  • Sample Preparation:

    • Accurately weigh the Metoprolol tartrate or succinate active pharmaceutical ingredient (API).

    • Dissolve the API in the diluent to achieve a specific concentration.

    • Vortex and sonicate the solution to ensure complete dissolution.

    • Filter the sample solution through a 0.22 µm filter before transferring it to an HPLC vial.

  • Chromatographic Conditions:

    • Column: Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Methanol or Acetonitrile.

    • Gradient: Develop a suitable gradient elution program to achieve separation of this compound from the Metoprolol peak and other potential impurities.

    • Flow Rate: As appropriate for the column dimensions.

    • Column Temperature: Maintain at a constant temperature (e.g., 40 °C).

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor ion to product ion transitions for this compound.

    • Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage to maximize the signal for this compound.

  • Data Analysis:

    • Quantify this compound in the samples by comparing the peak area response to the calibration curve generated from the reference standards.

Visualizations

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start weigh Weigh API / Standard start->weigh dissolve Dissolve in Diluent weigh->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter (0.22 µm) vortex->filter inject Inject into UHPLC filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate quantify Quantification vs. Calibration Curve integrate->quantify report Report Results quantify->report

Caption: General workflow for this compound analysis.

troubleshooting_logic issue Poor Sensitivity? matrix Matrix Effects Suspected? issue->matrix Yes ms_params Optimize MS Parameters (e.g., DP, CE) issue->ms_params No sample_prep Improve Sample Cleanup (e.g., SPE) matrix->sample_prep Yes chromatography Enhance Chromatography matrix->chromatography No ok Sensitivity OK ms_params->ok internal_std Use Isotope-Labeled Internal Standard sample_prep->internal_std chromatography->internal_std internal_std->ok

Caption: Troubleshooting logic for poor sensitivity issues.

References

Technical Support Center: Optimizing LC-MS/MS Methods for N-Nitrosometoprolol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of N-Nitrosometoprolol. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the initial LC-MS/MS parameters I should consider for this compound analysis?

A1: For initial method development for this compound, a logical starting point is to use conditions similar to those for other nitrosamine (B1359907) drug substance-related impurities (NDSRIs). Electrospray ionization (ESI) in positive ion mode is typically the preferred ionization technique.[1] Multiple Reaction Monitoring (MRM) is recommended for quantification to ensure high sensitivity and selectivity.[2]

A good starting point for chromatographic separation would be a reversed-phase C18 or a similar column, such as an Acquity HSS T3 (3.0 × 100 mm, 1.8 µm), with a mobile phase consisting of 0.1% formic acid in water and an organic modifier like methanol (B129727) or acetonitrile.[3]

Q2: How do I determine the MRM transitions for this compound?

A2: The precursor ion for this compound in positive ESI mode will be its protonated molecule [M+H]⁺. The exact mass of this compound can be calculated from its chemical formula. To determine the product ions, it's essential to understand the fragmentation pattern of nitrosamines. Common fragmentation pathways for protonated nitrosamines include the neutral loss of the nitroso group (•NO, 30 Da) or the loss of H₂O.[4] For more complex nitrosamines, fragmentation of the parent drug molecule structure is also observed. For instance, in a study on N-nitroso-atenolol, MRM transitions of m/z 296 → 222 and 145 were monitored.[1] It is recommended to perform a product ion scan of the this compound precursor ion to identify the most abundant and stable fragment ions for use in the MRM method.

Q3: What are some critical considerations for sample preparation?

A3: Sample preparation is a critical step to ensure accurate and reproducible results. The choice of sample preparation technique depends on the sample matrix (e.g., API, drug product). A simple "dilute and shoot" approach using a suitable solvent may be sufficient for some samples. For more complex matrices, a protein precipitation or solid-phase extraction (SPE) may be necessary to remove interferences. The goal is to minimize matrix effects, which can suppress or enhance the ionization of the analyte.

Experimental Protocols

Sample Preparation (General Protocol for Drug Product)
  • Sample Weighing: Accurately weigh a portion of the crushed tablets or capsule contents equivalent to a specific amount of the active pharmaceutical ingredient (API).

  • Extraction: Add a defined volume of extraction solvent (e.g., methanol, acetonitrile, or a mixture with water) to the sample.

  • Sonication and Vortexing: Vortex and/or sonicate the sample to ensure complete dissolution of the this compound.

  • Centrifugation: Centrifuge the sample to pellet any undissolved excipients.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • Dilution: If necessary, dilute the filtered extract to a concentration within the linear range of the calibration curve.

LC-MS/MS Method Parameters (Starting Point)

The following table summarizes a recommended starting point for the LC-MS/MS method parameters. Optimization will be required for your specific instrumentation and sample matrix.

ParameterRecommended Starting Condition
LC System UHPLC/HPLC system
Column Acquity HSS T3 (3.0 × 100 mm, 1.8 µm) or equivalent C18 column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Gradient Start with a low percentage of Mobile Phase B and gradually increase.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transitions To be determined by infusing a standard of this compound.
Collision Energy To be optimized for each MRM transition.
Dwell Time 10 - 50 ms

Quantitative Data Summary

The following table provides a summary of reported limits of detection (LOD) and quantification (LOQ) for this compound and other related nitrosamines. These values can serve as a benchmark for your method development.

CompoundLODLOQMatrixReference
This compound0.02 - 1.2 ppb2 - 20 ppbBeta-blocker APIs
N-Nitroso-Atenolol0.2 ng/mL0.5 ng/mLAtenolol API & Drug Product
N-Nitroso Propranolol-25 pg/mLPropranolol API & Tablets

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Incompatible sample solvent and mobile phase.- Column overload.- Secondary interactions with the column.- Ensure the sample solvent is similar in composition to the initial mobile phase.- Reduce the injection volume or sample concentration.- Modify the mobile phase pH or try a different column chemistry.
Low Sensitivity/No Signal - Incorrect MRM transitions.- Suboptimal ionization or fragmentation.- Matrix suppression.- Confirm the precursor and product ions by infusing a standard.- Optimize source parameters (e.g., capillary voltage, gas flows) and collision energy.- Improve sample cleanup or dilute the sample to reduce matrix effects.
High Background Noise - Contaminated mobile phase or LC system.- Co-eluting interferences from the matrix.- Use high-purity solvents and flush the LC system.- Improve chromatographic separation to resolve the analyte from interferences.
Poor Reproducibility - Inconsistent sample preparation.- Fluctuations in LC or MS performance.- Ensure consistent and precise execution of the sample preparation protocol.- Equilibrate the LC-MS system before analysis and monitor system suitability.
Carryover - Adsorption of the analyte to the injector or column.- Use a stronger needle wash solvent.- Inject a blank after a high-concentration sample to check for carryover.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Weigh Sample extract Extract with Solvent sample->extract centrifuge Centrifuge extract->centrifuge filter Filter centrifuge->filter lc LC Separation filter->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for this compound analysis.

troubleshooting_guide cluster_peak Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_reproducibility Reproducibility Issues start Analytical Issue Encountered peak_shape Poor Peak Shape start->peak_shape low_sensitivity Low Sensitivity start->low_sensitivity poor_repro Poor Reproducibility start->poor_repro solvent_mismatch Solvent Mismatch? peak_shape->solvent_mismatch overload Column Overload? peak_shape->overload secondary_int Secondary Interactions? peak_shape->secondary_int wrong_mrm Incorrect MRM? low_sensitivity->wrong_mrm suboptimal_ion Suboptimal Ionization? low_sensitivity->suboptimal_ion matrix_effect Matrix Suppression? low_sensitivity->matrix_effect inconsistent_prep Inconsistent Prep? poor_repro->inconsistent_prep system_fluctuation System Fluctuation? poor_repro->system_fluctuation

Caption: Troubleshooting logic for LC-MS/MS analysis.

References

N-Nitrosometoprolol stability issues in analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitrosometoprolol. It addresses common stability issues and other challenges encountered during analytical method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound is a nitrosamine (B1359907) impurity of Metoprolol, a widely used beta-blocker. Nitrosamine impurities are classified as probable human carcinogens, and their presence in pharmaceutical products is a significant safety concern for regulatory agencies.[1][2] Therefore, sensitive analytical methods are required to detect and quantify this impurity at trace levels.

Q2: How is this compound formed in Metoprolol drug products?

A2: this compound can form when the secondary amine group in the Metoprolol molecule reacts with nitrosating agents. This reaction can be facilitated by certain conditions during the manufacturing process or storage of the drug product, such as the presence of residual nitrites, acidic pH, and elevated temperatures.

Q3: What are the recommended storage conditions for this compound analytical standards?

A3: For long-term stability, this compound analytical standards should be stored at -20°C.[3] While they may be shipped at ambient temperatures, prolonged storage at room temperature is not recommended. Always refer to the certificate of analysis provided by the supplier for specific storage instructions.

Q4: Which analytical techniques are most suitable for this compound analysis?

A4: Due to the low levels at which this compound needs to be quantified, highly sensitive and specific analytical methods are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most commonly used technique for this purpose.[4][5][6]

Troubleshooting Guide: Stability and Analytical Issues

This guide provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Low or no recovery of this compound in my analytical standard or sample preparations.

  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting: Verify that your this compound stock solutions and standards are stored at the recommended temperature (-20°C) and protected from light. Prepare fresh working solutions regularly and perform a quick stability check by comparing the response of a freshly prepared standard to an older one.

  • Possible Cause 2: Degradation in the analytical solution (e.g., in the autosampler).

    • Troubleshooting: The stability of this compound in your chosen diluent may be limited. It is recommended to perform a solution stability study as part of your method validation. Analyze samples at regular intervals (e.g., 0, 4, 8, 12, 24 hours) while they are kept in the autosampler to assess stability. If degradation is observed, consider using a cooled autosampler or preparing samples immediately before analysis.

  • Possible Cause 3: Adsorption to container surfaces.

    • Troubleshooting: Nitrosamines can sometimes adsorb to glass or plastic surfaces. Using silanized glass vials or polypropylene (B1209903) vials may help to minimize this issue.

Problem 2: Inconsistent or drifting peak areas for this compound during a sequence run.

  • Possible Cause 1: Photodegradation.

    • Troubleshooting: N-Nitrosamines can be susceptible to degradation upon exposure to light. Use amber vials or vials protected from light to store your samples and standards in the autosampler. Minimize the exposure of your solutions to light during preparation.

  • Possible Cause 2: pH-dependent instability.

Problem 3: Appearance of unknown peaks or a rising baseline in the chromatogram.

  • Possible Cause 1: On-column formation of this compound.

    • Troubleshooting: In rare cases, if the sample matrix contains both Metoprolol and a source of nitrosating agent, there is a potential for in-situ formation of the nitrosamine during the analysis, especially if the mobile phase is acidic. To investigate this, prepare a sample containing only Metoprolol and another with only the suspected nitrosating agent and inject them separately. Then, inject a co-prepared sample to see if the this compound peak appears or increases.

  • Possible Cause 2: Degradation products of this compound.

    • Troubleshooting: If this compound is degrading, new peaks may appear in your chromatogram. A forced degradation study can help to identify potential degradation products and ensure your analytical method can separate them from the main analyte peak.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the stability of this compound in various analytical conditions. The following table summarizes the recommended storage conditions based on information from suppliers of analytical standards. Researchers are strongly encouraged to perform their own stability studies as part of method validation.

ParameterConditionRecommended Stability
Long-Term Storage (Neat or in Solution) -20°C≥ 2 years[3]
Shipping Ambient TemperatureStable for the duration of shipping
Short-Term Storage (Working Solutions) 2-8°C, protected from lightUser-defined (should be determined during method validation)
Autosampler Stability User-defined (e.g., 4°C or ambient)User-defined (should be determined during method validation)

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting forced degradation studies to establish the inherent stability of this compound and develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.

Materials:

  • This compound reference standard

  • Metoprolol reference standard

  • High-purity water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (B52724) (ACN) or Methanol (MeOH)

  • Calibrated pH meter

  • Photostability chamber

  • Thermostatic oven

  • Validated LC-MS/MS method for this compound

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 100 µg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute it to the working concentration with the mobile phase for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours), monitoring for degradation at various time points.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution into a vial and place it in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified duration.

    • Analyze the sample at different time points.

  • Photolytic Degradation:

    • Expose a solution of this compound in a phototransparent container to a light source within a photostability chamber. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

    • Analyze both the exposed and control samples at appropriate time intervals.

Data Analysis:

  • Quantify the amount of this compound remaining at each time point for all stress conditions.

  • Calculate the percentage of degradation.

  • Analyze the chromatograms for the appearance of any degradation products.

  • Ensure that the analytical method provides sufficient resolution between the this compound peak and any degradation product peaks.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Evaluation stock Prepare this compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (80°C) stock->thermal photo Photolytic Degradation (ICH Q1B) stock->photo sampling Sample at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize if applicable analyze Analyze by LC-MS/MS sampling->analyze neutralize->analyze quantify Quantify Remaining This compound analyze->quantify impurities Identify Degradation Products analyze->impurities degradation Calculate % Degradation quantify->degradation method Assess Method Specificity impurities->method troubleshooting_logic cluster_storage Storage & Preparation cluster_autosampler Autosampler Stability cluster_photostability Photostability cluster_ph pH Effects start Low/Inconsistent This compound Signal check_storage Verify Standard Storage Conditions (-20°C, protected from light) start->check_storage fresh_standard Prepare Fresh Standard Solution check_storage->fresh_standard If issue persists end Signal Stabilized check_storage->end Issue Resolved check_autosampler_temp Use Cooled Autosampler fresh_standard->check_autosampler_temp fresh_standard->end Issue Resolved run_stability_study Perform Autosampler Solution Stability Study check_autosampler_temp->run_stability_study If issue persists check_autosampler_temp->end Issue Resolved use_amber_vials Use Amber or Protected Vials run_stability_study->use_amber_vials run_stability_study->end Issue Resolved minimize_light Minimize Light Exposure During Preparation use_amber_vials->minimize_light If issue persists use_amber_vials->end Issue Resolved control_ph Ensure Consistent pH of Mobile Phase and Diluent minimize_light->control_ph minimize_light->end Issue Resolved ph_study Conduct pH Stability Study control_ph->ph_study If issue persists control_ph->end Issue Resolved ph_study->end

References

Technical Support Center: N-Nitrosometoprolol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of N-Nitrosometoprolol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Issue 1: Poor Peak Shape or No Peak Detected for this compound

Question: I am not observing a peak for this compound, or the peak shape is broad and distorted. What are the possible causes and solutions?

Answer:

This issue can stem from several factors related to sample preparation, chromatographic conditions, or mass spectrometer settings. Below is a systematic guide to troubleshoot this problem.

Possible Causes and Solutions:

  • Inadequate Sample Preparation: this compound may not be efficiently extracted from the sample matrix, or interfering substances may be co-eluting and causing ion suppression.

    • Solution: Optimize your sample preparation method. Consider techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix components. A simple protein precipitation might not be sufficient for complex matrices.

  • Suboptimal Chromatographic Conditions: The choice of the analytical column and mobile phase is crucial for retaining and separating this compound from the active pharmaceutical ingredient (API), metoprolol (B1676517), and other impurities.

    • Solution: An Acquity HSS T3 (3.0 × 100 mm, 1.8 μm) column with a mobile phase consisting of 0.1% formic acid in water and methanol (B129727) or acetonitrile (B52724) has been shown to be effective for the separation of this compound.[1] Ensure proper gradient elution to achieve good separation.

  • Incorrect Mass Spectrometer Settings: The mass spectrometer may not be properly tuned for the detection of this compound.

    • Solution: Verify the precursor and product ion transitions for this compound. Optimize source parameters such as capillary voltage, gas flow, and temperature to maximize the signal.

  • Analyte Degradation: this compound may be degrading in the sample solution or during the analysis.

    • Solution: Prepare samples fresh and store them at a low temperature (e.g., 4°C) in the autosampler. Avoid prolonged exposure to light.

Issue 2: High Matrix Effects Leading to Inaccurate Quantification

Question: I am observing significant matrix effects (ion suppression or enhancement) in my this compound analysis, leading to poor accuracy and reproducibility. How can I mitigate this?

Answer:

Matrix effects are a common challenge in LC-MS/MS analysis, especially when dealing with trace-level impurities in complex sample matrices. Here are strategies to address this issue:

Mitigation Strategies:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges that can effectively retain this compound while allowing matrix components to be washed away.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound from the sample matrix.

  • Chromatographic Separation: Enhance the separation of this compound from co-eluting matrix components.

    • Gradient Optimization: Adjust the gradient profile to increase the separation between the analyte and interfering peaks.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Use of an Internal Standard: A suitable internal standard can compensate for matrix effects.

    • Isotopically Labeled Internal Standard: A stable isotope-labeled (SIL) this compound is the ideal internal standard as it will have the same physicochemical properties and experience similar matrix effects as the analyte.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is free of the analyte to mimic the matrix effects observed in the samples.

Frequently Asked Questions (FAQs)

Q1: What are the typical LC-MS/MS parameters for this compound quantification?

A1: A validated UHPLC-MS/MS method has been reported for the determination of this compound in metoprolol tartrate and metoprolol succinate.[1] The key parameters are summarized in the table below.

ParameterSpecification
Chromatography
ColumnAcquity HSS T3 (3.0 × 100 mm, 1.8 μm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BMethanol or Acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)To be determined for this compound
Product Ion (m/z)To be determined for this compound

Note: The specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution.

Q2: What are the common sample preparation techniques for this compound analysis in pharmaceutical formulations?

A2: The choice of sample preparation technique depends on the complexity of the drug product matrix. Here are some commonly used methods:

MethodDescriptionAdvantagesDisadvantages
Dilute-and-Shoot The sample is simply diluted with an appropriate solvent (e.g., methanol/water) and injected into the LC-MS/MS system.Fast and simple.Prone to significant matrix effects and instrument contamination.
Protein Precipitation A protein precipitating agent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins, which are then removed by centrifugation.Simple and effective for removing proteins.May not remove other matrix components like phospholipids.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases to separate it from interfering substances.Can provide a cleaner extract than protein precipitation.Can be labor-intensive and may require large volumes of organic solvents.
Solid-Phase Extraction (SPE) The sample is passed through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of solvent.Provides a very clean extract, leading to reduced matrix effects.Can be more time-consuming and costly than other methods.

Q3: How can I investigate potential co-elution of metoprolol-related impurities with this compound?

A3: Co-elution of structurally similar compounds can be a significant source of interference. Here is a systematic approach to investigate and resolve potential co-elution:

  • Identify Potential Impurities: Review the synthesis pathway of metoprolol and its potential degradation products to identify known impurities.

  • Analyze Individual Standards: If available, inject individual standards of the potential impurities and this compound to determine their retention times under your chromatographic conditions.

  • Spike Samples: Spike a blank matrix with this compound and the potential interfering impurities to see if their peaks overlap.

  • Optimize Chromatography: If co-elution is observed, modify the chromatographic method to improve separation. This can include:

    • Changing the mobile phase composition or gradient slope.

    • Trying a column with a different stationary phase chemistry.

    • Adjusting the column temperature.

  • Use High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is not possible, HRMS can be used to differentiate between this compound and co-eluting impurities based on their accurate mass-to-charge ratios.

Experimental Protocols & Workflows

General Sample Preparation Protocol (LLE)

This protocol provides a general workflow for the liquid-liquid extraction of this compound from a drug product.

cluster_sample_prep Sample Preparation Workflow (LLE) start Weigh and dissolve drug product in aqueous buffer add_is Add internal standard (e.g., SIL this compound) start->add_is add_solvent Add extraction solvent (e.g., Dichloromethane) add_is->add_solvent vortex Vortex to mix add_solvent->vortex centrifuge Centrifuge to separate layers vortex->centrifuge collect Collect organic layer centrifuge->collect evaporate Evaporate solvent under nitrogen collect->evaporate reconstitute Reconstitute residue in mobile phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

Troubleshooting Decision Tree

This decision tree can guide you through troubleshooting common issues in this compound quantification.

cluster_troubleshooting Troubleshooting Decision Tree start Problem with this compound Quantification no_peak No Peak or Poor Peak Shape start->no_peak inaccurate Inaccurate/Irreproducible Results start->inaccurate check_ms Check MS parameters (tuning, transitions) no_peak->check_ms Is MS tuned correctly? check_chrom Check chromatography (column, mobile phase) no_peak->check_chrom Is chromatography optimal? check_prep Optimize sample preparation no_peak->check_prep Is sample prep efficient? inaccurate->check_chrom Is there co-elution? check_matrix Investigate matrix effects inaccurate->check_matrix Are matrix effects present? use_is Use stable isotope-labeled internal standard check_matrix->use_is Yes matrix_matched Use matrix-matched calibration check_matrix->matrix_matched Yes

Caption: Decision tree for troubleshooting this compound analysis.

References

Technical Support Center: Trace Level Detection of N-Nitrosometoprolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace level detection of N-Nitrosometoprolol.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive analytical techniques for the trace level detection of this compound?

A1: The most prevalent and sensitive techniques for quantifying trace amounts of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][2] These methods offer the high selectivity and sensitivity required to meet stringent regulatory limits for nitrosamine (B1359907) impurities.[2] High-Resolution Mass Spectrometry (HRMS) is also employed to eliminate false-positive results, particularly when matrix interferences are a concern.[2][3]

Q2: What are the typical challenges encountered when analyzing this compound at low concentrations?

A2: Researchers often face several challenges, including:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., excipients in pharmaceutical formulations) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[2]

  • Low Sensitivity: Achieving the required low limits of detection (LOD) and quantification (LOQ) can be difficult due to the trace levels of the analyte.[2]

  • Contamination: Nitrosamines are ubiquitous, and contamination can occur from various sources in the laboratory, including solvents, glassware, and plasticware, leading to false-positive results.[2]

  • Analyte Stability: N-Nitroso compounds can be light-sensitive and thermally labile, requiring careful sample handling and storage to prevent degradation.[2]

Q3: What are the regulatory guidelines for this compound impurities in pharmaceutical products?

A3: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for nitrosamine impurities in drug products.[4] The FDA's current Acceptable Intake (AI) limit for this compound is 1500 ng/day.[4] Analytical methods for detecting nitrosamine drug substance-related impurities (NDSRIs) are required to have a lower limit of quantitation (LOQ) at 10% of the limit derived from the AI and the active pharmaceutical ingredient's (API) maximum daily dose (MDD).[5]

Q4: Where can I obtain a reference standard for this compound?

A4: Certified reference standards for this compound are crucial for method development, validation, and accurate quantification.[2][4] These can be purchased from various chemical and pharmaceutical reference standard suppliers.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Low or No Analyte Signal
Potential Cause Troubleshooting Steps
Inefficient Ionization Optimize mass spectrometry source parameters, including capillary voltage, gas temperatures, and gas flows.[6] Consider a different ionization technique (e.g., APCI instead of ESI).[1]
Analyte Degradation in the Inlet For GC-MS, optimize the inlet temperature to ensure volatilization without degradation. Use a deactivated inlet liner and perform regular maintenance.[2]
Poor Extraction Recovery Evaluate and optimize the extraction solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction) to improve recovery.[2] Use an internal standard to correct for recovery variations.[2]
Instrument Sensitivity Issue Perform system suitability tests before each analytical run to ensure consistent instrument performance.[2] Check for and clean any contaminated parts of the LC or MS system.
Poor Peak Shape or Resolution
Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry Select a column with suitable stationary phase chemistry for nitrosamine analysis, such as a C18 column.[7][8]
Suboptimal Mobile Phase Composition Optimize the mobile phase gradient, pH, and additives (e.g., formic acid) to improve peak shape and resolution.[7][8][9]
Column Overloading Dilute the sample to avoid overloading the analytical column.
Matrix Interference Improve sample cleanup to remove interfering matrix components. Consider solid-phase extraction (SPE).[2]
High Background Noise or Inconsistent Baselines
Potential Cause Troubleshooting Steps
Contaminated Mobile Phase or LC System Use high-purity solvents and additives. Flush the LC system thoroughly.
Co-eluting Matrix Components Enhance sample preparation methods to remove interfering compounds.[2]
Improperly Set MS Parameters Optimize MS parameters to reduce background noise.
Inconsistent Results (Poor Reproducibility)
Potential Cause Troubleshooting Steps
Variable Sample Preparation Recovery Use an internal standard (preferably isotopically labeled) to correct for recovery variations.[2]
Instability of the Analyte in the Prepared Sample Protect samples from light and heat. Analyze samples as soon as possible after preparation.[2]
Fluctuations in Instrument Performance Perform system suitability tests before each analytical run to ensure consistent instrument performance.[2]
Inconsistent Injection Volume Check the autosampler syringe for air bubbles and ensure proper functioning.[2]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the detection of nitrosamine impurities, including this compound.

Analytical TechniqueAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
UHPLC-MS/MSThis compound and other beta-blocker nitrosamines0.02-1.2 ppb2-20 ppb0.9978-0.999964.1-113.3[7]
LC-MS/MSN-Nitroso-atenolol0.2 ng/mL0.5 ng/mL0.9996-[8]
UPLC-MS/MSN-Nitroso-propranolol-10% of the limit derived from the AI>0.99889.3-104.6[5]
LC-MS/MSN-Nitroso-propranolol-25 pg/mL--[6]
GC-MS/MSVarious Nitrosamines< 3 ppb1-10 ppb>0.99670-130[10][11]
LC-MS/MSSeven N-nitrosamines3-112 pg/mL->0.99 in the range 0.2-50 ng/mL93-117[12]

Experimental Protocols

Protocol 1: UHPLC-MS/MS Method for this compound in Beta-Blocker APIs

This protocol is based on the method described for the determination of nitrosamine impurities in beta-blocker active pharmaceutical ingredients.[7]

1. Sample Preparation:

  • Accurately weigh the API sample.

  • Dissolve the sample in a suitable diluent (e.g., methanol (B129727) or acetonitrile).

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

2. Chromatographic Conditions:

  • Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 μm)[7]

  • Mobile Phase A: 0.1% Formic acid in water[7]

  • Mobile Phase B: Methanol or Acetonitrile[7]

  • Flow Rate: 0.4 - 0.5 mL/min

  • Column Temperature: 40 °C[9]

  • Injection Volume: 5-10 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will be [M+H]+.

4. Method Validation:

  • Validate the method according to ICH Q2 (R2) guidelines, assessing specificity, linearity, LOD, LOQ, accuracy, precision, and robustness.[8]

Protocol 2: GC-MS/MS Method for Screening Nitrosamine Impurities

This protocol provides a general approach for screening nitrosamine impurities in drug substances.[10]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Disperse the drug product in water or an appropriate aqueous solution.

  • Add an organic extraction solvent (e.g., dichloromethane).[2]

  • Vortex and/or shake vigorously to extract the nitrosamines into the organic layer.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube.

  • The extract may be concentrated by evaporation under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC analysis.

2. GC-MS/MS Conditions:

  • GC Column: A mid-polarity column suitable for nitrosamine analysis.

  • Inlet Temperature: Optimized to ensure volatilization without degradation (e.g., 250 °C).

  • Oven Temperature Program: A gradient program to separate the target nitrosamines.

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

3. Method Validation:

  • Validate the method for linearity, LOQ, accuracy, and precision.[10]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sp1 Weigh API/Drug Product sp2 Dissolve/Disperse in Solvent sp1->sp2 sp3 Extraction (LLE/SPE) sp2->sp3 sp4 Filter/Concentrate sp3->sp4 sp5 Transfer to Vial sp4->sp5 a1 LC-MS/MS or GC-MS/MS sp5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2 d3 Reporting d2->d3

Caption: General workflow for this compound analysis.

Troubleshooting_Logic cluster_problems cluster_causes cluster_solutions start Problem Encountered p1 Low/No Signal start->p1 p2 Poor Peak Shape start->p2 p3 High Background start->p3 p4 Inconsistent Results start->p4 c1 Inefficient Ionization p1->c1 c2 Analyte Degradation p1->c2 c3 Poor Recovery p1->c3 c4 Column Issues p2->c4 c5 Mobile Phase Issues p2->c5 c6 Contamination p3->c6 p4->c3 c7 Sample Instability p4->c7 c8 Instrument Variability p4->c8 s1 Optimize MS Source c1->s1 s2 Optimize Inlet Temp (GC) c2->s2 s3 Optimize Extraction c3->s3 s4 Change/Check Column c4->s4 s5 Optimize Mobile Phase c5->s5 s6 Clean System c6->s6 s7 Proper Sample Handling c7->s7 s8 System Suitability Test c8->s8

Caption: Troubleshooting decision tree for nitrosamine analysis.

References

minimizing ion suppression for N-Nitrosometoprolol in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the mass spectrometry analysis of N-Nitrosometoprolol.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting matrix components. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. Given that this compound is often analyzed at trace levels as a potential genotoxic impurity in metoprolol (B1676517) drug products, mitigating ion suppression is critical for reliable quantification and meeting regulatory requirements.

Q2: How can I detect ion suppression in my this compound analysis?

A2: A common method to assess ion suppression is the post-extraction spike comparison. This involves comparing the signal response of this compound in a neat (clean) solvent to the response of this compound spiked into a blank matrix sample that has undergone the full sample preparation procedure. A significant decrease in signal intensity in the matrix sample compared to the neat solution indicates the presence of ion suppression. The matrix effect can be calculated using the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value less than 100% indicates ion suppression.[1]

Q3: What are the primary causes of ion suppression for this compound?

A3: The primary causes of ion suppression for this compound are matrix-related interferences from the drug product formulation (excipients) and the active pharmaceutical ingredient (API), metoprolol itself. Other potential sources include endogenous components from biological matrices (if applicable), mobile phase additives, and contaminants from sample preparation materials.

Q4: Can the choice of ionization technique affect ion suppression for this compound?

A4: Yes, the ionization technique can influence the degree of ion suppression. Electrospray ionization (ESI) is commonly used for nitrosamine (B1359907) analysis but can be more susceptible to matrix effects compared to Atmospheric Pressure Chemical Ionization (APCI). If significant ion suppression is observed with ESI, exploring APCI as an alternative ionization source could be a viable strategy, provided it is suitable for the analyte's properties.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Complete Signal Loss for this compound

Potential Cause: Severe ion suppression due to co-eluting matrix components.

Recommended Solutions:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A well-chosen SPE sorbent can retain this compound while allowing matrix components to be washed away.

    • Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts. Experiment with different organic solvents to optimize the extraction of this compound while minimizing the co-extraction of interfering substances.

  • Improve Chromatographic Separation: Modifying the LC method to separate this compound from co-eluting matrix components is a powerful strategy.

    • Gradient Modification: Adjust the mobile phase gradient to achieve better resolution between the this compound peak and interfering peaks.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter the selectivity of the separation.

Issue 2: Poor Reproducibility and Inconsistent Results

Potential Cause: Variable matrix effects between different sample preparations or injections.

Recommended Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound is the most effective way to compensate for matrix effects. Since the SIL-IS is chemically identical to the analyte, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate and reproducible quantification can be achieved.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to normalize the ion suppression effects between the calibration standards and the unknown samples.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)RSD (%)
Protein Precipitation (Methanol)85.275.6< 15
Liquid-Liquid Extraction (Ethyl Acetate)92.588.3< 10
Solid-Phase Extraction (C18)98.795.2< 5

Note: The data presented in this table is a representative example based on typical performance for similar analytes and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Metoprolol Tablets
  • Sample Preparation:

    • Weigh and crush a sufficient number of metoprolol tablets to obtain a powder equivalent to 100 mg of metoprolol.

    • Dissolve the powder in 10 mL of diluent (e.g., 10% methanol (B129727) in water).

    • Vortex for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant for SPE cleanup.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Analysis of this compound
  • Chromatographic Conditions:

    • Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 μm) or equivalent.[2]

    • Mobile Phase A: 0.1% Formic acid in water.[2]

    • Mobile Phase B: Methanol or Acetonitrile.[2]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-5 min: 10-90% B

      • 5-6 min: 90% B

      • 6-6.1 min: 90-10% B

      • 6.1-8 min: 10% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: (To be optimized for the specific instrument)

      • This compound: e.g., m/z 297.2 -> 116.1 (Quantifier), m/z 297.2 -> 208.1 (Qualifier)

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_cause Potential Cause cluster_solution Mitigation Strategies LowSignal Low Signal/No Peak for This compound IonSuppression Ion Suppression/ Matrix Effects LowSignal->IonSuppression PoorReproducibility Poor Reproducibility/ Inconsistent Results PoorReproducibility->IonSuppression OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) IonSuppression->OptimizeSamplePrep OptimizeChroma Optimize Chromatography (Gradient, Column) IonSuppression->OptimizeChroma UseSIL_IS Use Stable Isotope-Labeled Internal Standard IonSuppression->UseSIL_IS MatrixMatched Use Matrix-Matched Calibrants IonSuppression->MatrixMatched

Caption: Troubleshooting workflow for addressing ion suppression.

ExperimentalWorkflow cluster_spe Solid-Phase Extraction (SPE) Sample Metoprolol Tablet Sample Dissolve Dissolve in Diluent Sample->Dissolve Centrifuge Vortex & Centrifuge Dissolve->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition SPE Cartridge Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Preventing On-column Degradation of N-Nitrosometoprolol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of N-Nitrosometoprolol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the on-column degradation of this compound during chromatographic analysis.

I. Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound, providing potential causes and actionable solutions.

1. Issue: Low or No Recovery of this compound

  • Question: I am injecting a known concentration of this compound standard, but I am observing a significantly lower than expected peak area or no peak at all. What could be the cause?

  • Answer: This issue is often indicative of on-column degradation. The primary suspects are the mobile phase composition and interactions with the analytical column.

    • Potential Cause 1: Unsuitable Mobile Phase pH. N-Nitrosamines can be unstable in neutral or alkaline mobile phases.

    • Solution: It is highly recommended to use an acidic mobile phase to improve the stability of this compound. A common and effective choice is to add 0.1% formic acid to both the aqueous and organic mobile phase components.[1] An acidic mobile phase helps to maintain the integrity of the analyte throughout the separation.

    • Potential Cause 2: Interaction with Metal Components. Stainless steel components in the HPLC system, such as column frits, can catalyze the degradation of sensitive analytes.[2]

    • Solution:

      • Use Metal Chelating Agents: Consider adding a metal chelator, like ethylenediaminetetraacetic acid (EDTA), to your mobile phase. Chelating agents can sequester metal ions, preventing them from interacting with the analyte.

      • System Passivation: If you suspect metal contamination, passivating the HPLC system with a suitable acid (e.g., nitric acid) can help to remove reactive metal sites. Always follow your instrument manufacturer's guidelines for passivation procedures.

2. Issue: Appearance of Unexpected Peaks or High Baseline Noise

  • Question: I am observing extraneous peaks in my chromatogram that are not present in my sample diluent. Could this be related to on-column degradation?

  • Answer: Yes, the appearance of unexpected peaks can be a result of the degradation of this compound into other compounds on the column.

    • Potential Cause: On-column Formation/Degradation. In some cases, the presence of a nitrosating agent and a secondary amine in the sample or mobile phase can lead to the on-column formation of nitrosamines.[2] Conversely, this compound itself can degrade into smaller molecules.

    • Solution:

      • Optimize Mobile Phase: As mentioned previously, the use of an acidic mobile phase (e.g., with 0.1% formic acid) is the first line of defense.[1]

      • Column Selection: The choice of analytical column is critical. A column with high inertness and a stationary phase designed for polar compounds is recommended. The Acquity HSS T3 and XSelect HSS T3 columns have shown good performance for the analysis of nitrosamines, providing excellent retentivity and peak shape.[1] These columns have a polar-modified C18 chemistry that can help to minimize undesirable secondary interactions.

3. Issue: Poor Peak Shape (Tailing or Broadening)

  • Question: My this compound peak is showing significant tailing or is broader than expected. What can I do to improve the peak shape?

  • Answer: Poor peak shape is often a result of secondary interactions between the analyte and the stationary phase or other parts of the chromatographic system.

    • Potential Cause 1: Silanol (B1196071) Interactions. Residual silanol groups on the surface of silica-based columns can interact with the analyte, leading to peak tailing.

    • Solution:

      • Use End-capped Columns: Employ a modern, high-purity, end-capped C18 column. The end-capping process minimizes the number of accessible silanol groups.

      • Acidic Mobile Phase: An acidic mobile phase helps to suppress the ionization of silanol groups, reducing their interaction with the analyte.

    • Potential Cause 2: Metal Interactions. As discussed, interactions with metallic surfaces can lead to poor peak shape.

    • Solution: Utilize metal chelators in the mobile phase or consider using a bio-inert or PEEK-lined column and system components where possible.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a stable HPLC method for this compound?

A1: Based on validated methods, a robust starting point would be:

  • Column: A high-purity, polar-modified C18 column, such as an Acquity HSS T3 or XSelect HSS T3 (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724) or Methanol (B129727).[1]

  • Detection: Mass Spectrometry (MS) is highly recommended for its sensitivity and selectivity.

Q2: Can the degradation of Metoprolol (B1676517) itself provide clues for this compound instability?

A2: Yes. Studies on the forced degradation of Metoprolol have shown that it is susceptible to degradation under acidic and oxidative conditions.[3] While this compound has a different chemical structure, understanding the lability of the parent molecule can help in identifying potentially harsh analytical conditions to avoid.

Q3: Are there any specific mobile phase additives that should be avoided?

A3: While not directly studied for this compound, the use of mobile phases containing ammonium (B1175870) hydroxide (B78521) with acetonitrile has been shown to cause on-column nitrosation of amines.[2] Therefore, it is prudent to avoid basic mobile phases, especially those containing ammonia, when analyzing for or trying to prevent the formation of N-nitrosamines.

Q4: How can I confirm that the degradation is happening on-column and not in my sample beforehand?

A4: To investigate this, you can perform the following experiment:

  • Prepare a fresh standard of this compound.

  • Inject the standard under your current chromatographic conditions.

  • Inject a blank (your mobile phase).

  • Spike a known amount of the standard directly into the mobile phase post-column (using a T-junction before the detector).

  • Compare the peak area of the direct injection with the post-column spike. A significantly larger peak area from the post-column spike would suggest that degradation is occurring on the column.

III. Data Presentation

Table 1: Recommended LC-MS/MS Parameters for Stable this compound Analysis

ParameterRecommended ConditionRationale
Column Acquity HSS T3, 100 x 2.1 mm, 1.8 µmProvides good retention and peak shape for polar nitrosamines.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH enhances analyte stability.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileMaintains acidic conditions and provides good chromatographic resolution.
Flow Rate 0.4 mL/minTypical for UHPLC applications, adjust as needed for optimal separation.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 µLAdjust based on analyte concentration and instrument sensitivity.
Detector Tandem Mass Spectrometer (MS/MS)Provides high sensitivity and specificity for trace-level detection.

IV. Experimental Protocols

Protocol 1: Standard Analysis of this compound with Minimized On-Column Degradation

  • System Preparation:

    • Equilibrate the LC system with the mobile phase (as described in Table 1) until a stable baseline is achieved.

    • Ensure the MS detector is tuned and calibrated according to the manufacturer's instructions.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions with the initial mobile phase composition to create working standards at the desired concentrations.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 1.

    • A typical gradient might be:

      • 0-1 min: 10% B

      • 1-5 min: Gradient to 90% B

      • 5-6 min: Hold at 90% B

      • 6-6.1 min: Return to 10% B

      • 6.1-8 min: Re-equilibration

    • Note: The gradient should be optimized for your specific application.

  • Data Acquisition and Analysis:

    • Acquire data using the MS/MS detector in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

    • Integrate the peak corresponding to this compound and quantify using a calibration curve generated from the working standards.

V. Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing system_prep System Equilibration injection Sample Injection system_prep->injection standard_prep Standard Preparation standard_prep->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection acquisition Data Acquisition detection->acquisition quantification Quantification acquisition->quantification troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem Observed: Low Recovery / Extra Peaks / Poor Peak Shape cause1 Improper Mobile Phase pH start->cause1 cause2 Metal Contamination start->cause2 cause3 Column Interactions start->cause3 solution1a Add 0.1% Formic Acid cause1->solution1a solution2a Add Metal Chelator (EDTA) cause2->solution2a solution2b Passivate System cause2->solution2b solution3a Use High Inertness Column (e.g., HSS T3) cause3->solution3a

References

Technical Support Center: N-Nitrosometoprolol Extraction from Tablets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the refinement of extraction methods for N-Nitrosometoprolol from pharmaceutical tablets.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from tablets?

A1: The main challenges include achieving adequate sensitivity to meet stringent regulatory limits, overcoming matrix effects from excipients in the tablet formulation, preventing low recovery of the analyte, and avoiding inadvertent formation or contamination of this compound during the analytical process.[1][2]

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the identification and quantification of this compound due to its high sensitivity and selectivity, which are necessary for detecting trace-level impurities.[1][3]

Q3: What are the common sources of this compound formation in metoprolol (B1676517) drug products?

A3: this compound can form when the secondary amine group in the metoprolol molecule reacts with nitrosating agents.[4] Potential sources of these agents include nitrite (B80452) impurities in raw materials or excipients, certain manufacturing processes, and the degradation of the drug substance or excipients over time, especially under acidic conditions.

Q4: What are the regulatory guidelines for controlling this compound impurities?

A4: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict acceptable intake (AI) limits for nitrosamine (B1359907) impurities in pharmaceuticals. Manufacturers are required to perform risk assessments, conduct confirmatory testing if a risk is identified, and implement mitigation strategies to control nitrosamine levels.

Q5: How can the inadvertent formation of nitrosamines during testing be prevented?

A5: The acidic conditions often used in sample preparation can sometimes lead to the artificial formation of nitrosamines. To mitigate this, consider adjusting the pH of your sample preparation to be less acidic or using scavengers, such as ascorbic acid or vitamin E, in your extraction solvent to remove residual nitrosating agents.

Troubleshooting Guide

Issue 1: Low Recovery of this compound

Possible Cause Troubleshooting Step
Inefficient Extraction from Tablet Matrix 1. Optimize Extraction Solvent: Experiment with different solvents and solvent mixtures (e.g., methanol, acetonitrile, water) to improve the solubility of this compound. 2. Enhance Mechanical Disruption: Ensure complete disintegration of the tablet. Use techniques like vortexing, sonication, or shaking for an adequate duration. 3. Adjust pH: The pH of the extraction solvent can influence the recovery. Evaluate a range of pH values to find the optimal condition.
Analyte Loss During Sample Cleanup 1. Evaluate SPE Cartridge: If using Solid-Phase Extraction (SPE), ensure the sorbent type is appropriate for this compound. Test different sorbents (e.g., C18, cation-exchange). 2. Optimize Elution Solvent: The elution solvent in SPE must be strong enough to desorb the analyte completely from the sorbent. Test different elution solvents and volumes.
Adsorption to Vials or Tubing 1. Use Low-Adsorption Labware: Employ silanized glass vials or polypropylene (B1209903) vials to minimize analyte adsorption. 2. Pre-condition the System: Before injecting the sample, perform several injections of a blank solvent to passivate the LC system.

Issue 2: High Matrix Effects (Ion Suppression or Enhancement)

Possible Cause Troubleshooting Step
Co-elution with Excipients 1. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column chemistry (e.g., biphenyl, pentafluorophenyl) to better separate this compound from interfering matrix components. 2. Sample Dilution: Dilute the sample extract to reduce the concentration of matrix components. This may require a more sensitive instrument to maintain the required limit of quantification.
Insufficient Sample Cleanup 1. Refine Extraction Technique: Implement a more rigorous cleanup step. This could involve Liquid-Liquid Extraction (LLE) or a more selective SPE protocol. 2. Use a Divert Valve: Program the LC to divert the flow to waste during the elution of highly concentrated, unretained matrix components to prevent them from entering the mass spectrometer.
Use of an Internal Standard 1. Incorporate a Labeled Internal Standard: Use a stable isotope-labeled internal standard (e.g., this compound-d7) to compensate for matrix effects, as it will be affected similarly to the analyte.

Issue 3: Poor Peak Shape

Possible Cause Troubleshooting Step
Injection Solvent Mismatch 1. Match Injection Solvent to Mobile Phase: The injection solvent should be as close in composition to the initial mobile phase as possible to prevent peak distortion. If a strong organic solvent is used for extraction, consider evaporating and reconstituting the sample in the initial mobile phase.
Column Overload 1. Reduce Injection Volume: Injecting too large a volume or too concentrated a sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Secondary Interactions with Column 1. Adjust Mobile Phase pH: Modifying the pH of the mobile phase can reduce secondary interactions between the analyte and the stationary phase. 2. Consider a Different Column: Some columns are more prone to secondary interactions. Test a column with a different stationary phase or one that is specifically designed for polar compounds.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of nitrosamine impurities in pharmaceutical products using LC-MS/MS. Note that these are representative values, and specific results for this compound may vary depending on the method and matrix.

Parameter N-Nitroso Propranolol N-Nitroso Atenolol General Nitrosamines in Drug Products
Limit of Detection (LOD) 0.005 ng/mLS/N ≥ 30.002 - 0.02 ppb
Limit of Quantification (LOQ) 0.01 ng/mLS/N ≥ 10, 0.03 ppm2 - 20 ppb
Recovery 85% - 111%Intra-day: 102.94%, Inter-day: 101.27% (for API)64.1% - 113.3%
Linearity (R²) >0.99>0.9990.9978 - 0.9999

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol outlines a general procedure for the extraction of this compound from metoprolol tablets.

  • Sample Weighing and Grinding:

    • Accurately weigh and record the average weight of a representative number of metoprolol tablets.

    • Grind the tablets into a fine, homogeneous powder using a mortar and pestle.

  • Extraction:

    • Weigh an amount of the powdered tablet equivalent to a single dose of metoprolol into a centrifuge tube.

    • Add a suitable volume of extraction solvent (e.g., 10 mL of methanol/water, 50:50 v/v).

    • Vortex the mixture for 1 minute, followed by sonication for 30 minutes to ensure complete extraction.

    • Centrifuge the sample at 4000 rpm for 15 minutes to pellet the excipients.

  • Filtration:

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides typical starting conditions for the analysis of this compound. Method optimization is recommended.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: To be determined using a certified reference standard for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Weigh and Grind Tablets extraction Add Extraction Solvent (e.g., Methanol/Water) start->extraction vortex_sonicate Vortex and Sonicate extraction->vortex_sonicate centrifuge Centrifuge to Pellet Excipients vortex_sonicate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter inject Inject Sample into UHPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Spectrometry Detection (MRM Mode) ionize->detect quantify Data Processing and Quantification detect->quantify

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Analytical Issue Encountered issue_type What is the nature of the issue? start->issue_type low_recovery Low Analyte Recovery issue_type->low_recovery  Low Signal matrix_effects High Matrix Effects issue_type->matrix_effects Inconsistent Results bad_peak_shape Poor Peak Shape issue_type->bad_peak_shape Distorted Peaks check_extraction Optimize Extraction Solvent & Conditions low_recovery->check_extraction improve_chroma Improve Chromatographic Separation matrix_effects->improve_chroma check_solvent Match Injection Solvent to Mobile Phase bad_peak_shape->check_solvent check_cleanup Evaluate SPE/LLE Cleanup Step check_extraction->check_cleanup enhance_cleanup Refine Sample Cleanup improve_chroma->enhance_cleanup use_is Use Isotope-Labeled Internal Standard enhance_cleanup->use_is check_loading Reduce Injection Volume/Concentration check_solvent->check_loading

Caption: Troubleshooting decision tree for analytical issues.

References

Validation & Comparative

Comparative Analysis of N-Nitrosometoprolol and Other Nitrosamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of N-Nitrosometoprolol and other nitrosamine (B1359907) impurities relevant to the pharmaceutical industry. The content is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the carcinogenic potency, genotoxic mechanisms, and analytical methodologies for these compounds.

Executive Summary

Nitrosamine impurities in pharmaceutical products are a significant concern due to their potential carcinogenic effects. This compound, a nitrosamine derivative of the widely used beta-blocker metoprolol, has come under scrutiny along with other nitrosamines. This guide presents a comparative overview of their carcinogenic potencies, details of key experimental protocols for their assessment, and visual representations of the primary signaling pathway involved in their genotoxicity.

Comparative Carcinogenic Potency

The carcinogenic potency of nitrosamines is often expressed as the TD50 value, which is the daily dose rate required to induce tumors in 50% of the test animals that would have otherwise remained tumor-free. A lower TD50 value indicates a higher carcinogenic potency. For Nitrosamine Drug Substance-Related Impurities (NDSRIs) like this compound, regulatory bodies often establish an Acceptable Intake (AI) limit, which represents a level of exposure that poses a negligible cancer risk.

The following table summarizes the carcinogenic potency (TD50) of several common nitrosamines and the Acceptable Intake (AI) limit for this compound.

Nitrosamine CompoundCAS NumberCarcinogenic Potency (TD50) in Rats (mg/kg/day)Acceptable Intake (AI) Limit (ng/day)
N-Nitrosodimethylamine (NDMA)62-75-90.09696[1]
N-Nitrosodiethylamine (NDEA)55-18-50.1726.5[1]
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)61445-55-40.33-
N-Nitrosodiisopropylamine (NDIPA)601-77-40.45-
N-Nitrosodibutylamine (NDBA)924-16-31.18-
N-Nitrosopiperidine (NPIP)100-75-418.2-
N-Nitrosopyrrolidine (NPYR)930-55-219.1-
This compound 138768-62-4 Data not available 1500 [2]

Experimental Protocols

Accurate assessment of the genotoxic potential of nitrosamines relies on standardized and robust experimental protocols. Below are detailed methodologies for two key assays: the Enhanced Ames Test for mutagenicity and the Alkaline Elution Assay for DNA fragmentation.

Enhanced Ames Test for Nitrosamine Mutagenicity

The bacterial reverse mutation assay, or Ames test, is a primary tool for assessing the mutagenic potential of chemical compounds. For nitrosamines, an enhanced protocol is recommended to improve sensitivity.[4]

1. Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test measures the ability of a substance to induce reverse mutations, restoring the bacteria's ability to synthesize the essential amino acid and thus to grow on a minimal medium.

2. Materials:

  • Tester Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).

  • Metabolic Activation System (S9): Post-mitochondrial fraction from the livers of rats or hamsters treated with enzyme inducers (e.g., a combination of phenobarbital (B1680315) and β-naphthoflavone). A 30% S9 concentration is recommended.

  • Media: Nutrient broth, minimal glucose agar (B569324) plates.

  • Test Compound and Controls: this compound, other nitrosamines of interest, solvent control, and positive controls (e.g., NDMA).

3. Procedure:

  • Bacterial Culture: Grow bacterial tester strains overnight in nutrient broth to reach the late exponential or early stationary phase of growth.

  • Pre-incubation: In a test tube, mix the test compound at various concentrations, the bacterial culture, and the S9 metabolic activation mix (or a buffer for assays without metabolic activation).

  • Incubation: Incubate the mixture at 37°C for a recommended pre-incubation time of 30 minutes.

  • Plating: After incubation, add top agar to the mixture and pour it onto minimal glucose agar plates.

  • Incubation of Plates: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.

Alkaline Elution Assay for DNA Fragmentation

The alkaline elution assay is a sensitive method for measuring DNA single-strand breaks in mammalian cells, which are a hallmark of genotoxicity.

1. Principle: The assay is based on the principle that the rate at which DNA elutes through a filter under alkaline conditions is inversely proportional to its single-strand length. DNA with more single-strand breaks will elute more rapidly.

2. Materials:

  • Cell Culture: Primary rat or human hepatocytes are often used as they are metabolically competent.

  • Test Compound: this compound or other nitrosamines.

  • Lysis Solution: A solution containing a detergent (e.g., sodium dodecyl sulfate) and proteinase K to lyse the cells and digest proteins.

  • Elution Buffer: An alkaline buffer (pH 12.1-12.3) to denature the DNA and facilitate its elution.

  • Filters: Polyvinylchloride or polycarbonate filters with a pore size of 2 µm.

  • DNA Quantification Method: A fluorescent dye that binds to DNA (e.g., PicoGreen).

3. Procedure:

  • Cell Treatment: Treat the cultured cells with the test compound at various concentrations for a defined period (e.g., 20 hours).

  • Cell Lysis on Filter: After treatment, carefully layer the cells onto the filter. Lyse the cells directly on the filter by passing the lysis solution through it. This leaves the DNA entangled on the filter.

  • Washing: Wash the DNA on the filter with a rinse solution to remove any remaining cellular debris.

  • Alkaline Elution: Slowly pump the alkaline elution buffer through the filter at a constant flow rate.

  • Fraction Collection: Collect fractions of the eluate at regular time intervals.

  • DNA Quantification: Quantify the amount of DNA in each fraction and the DNA remaining on the filter at the end of the elution.

  • Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. An increased rate of elution for treated cells compared to control cells indicates DNA fragmentation.

Signaling Pathways and Experimental Workflows

The genotoxicity of nitrosamines is primarily initiated by their metabolic activation, leading to the formation of reactive electrophiles that can alkylate DNA. This DNA damage triggers a complex cellular response, primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and p53 signaling pathways, which can lead to cell cycle arrest, DNA repair, or apoptosis.

Metabolic Activation of Nitrosamines

The following diagram illustrates the general pathway for the metabolic activation of nitrosamines by cytochrome P450 enzymes.

Metabolic_Activation Nitrosamine N-Nitrosamine CYP450 Cytochrome P450 (e.g., CYP2E1, CYP2A6) Nitrosamine->CYP450 Metabolism Alpha_Hydroxylation α-Hydroxylation CYP450->Alpha_Hydroxylation Unstable_Intermediate Unstable α-Hydroxy Nitrosamine Alpha_Hydroxylation->Unstable_Intermediate Decomposition Spontaneous Decomposition Unstable_Intermediate->Decomposition Diazonium_Ion Alkyldiazonium Ion Decomposition->Diazonium_Ion DNA DNA Diazonium_Ion->DNA Alkylation DNA_Adduct DNA Adducts (e.g., O6-alkylguanine) DNA->DNA_Adduct

Caption: Metabolic activation of N-nitrosamines leading to DNA alkylation.

DNA Damage Response Pathway

Upon the formation of DNA adducts, the cell activates a signaling cascade to address the damage. The ATM-p53 pathway is a critical component of this response.

DNA_Damage_Response cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Alkylation) ATM_inactive ATM (inactive dimer) DNA_Damage->ATM_inactive sensed by MRN complex ATM_active ATM (active monomer) ATM_inactive->ATM_active Autophosphorylation CHK2_inactive CHK2 (inactive) ATM_active->CHK2_inactive p53 p53 ATM_active->p53 Phosphorylation CHK2_active CHK2 (active) CHK2_inactive->CHK2_active Phosphorylation CHK2_active->p53 Phosphorylation MDM2 MDM2 p53->MDM2 Inhibition of binding p21 p21 p53->p21 Transcription GADD45 GADD45 p53->GADD45 Transcription BAX BAX p53->BAX Transcription MDM2->p53 Ubiquitination p53_ub Ubiquitinated p53 Degradation Proteasomal Degradation p53_ub->Degradation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest DNA_Repair DNA Repair GADD45->DNA_Repair Apoptosis Apoptosis BAX->Apoptosis

Caption: The ATM-p53 signaling pathway in response to DNA damage.

Experimental Workflow for Genotoxicity Assessment

The following diagram outlines a typical workflow for the in vitro assessment of nitrosamine genotoxicity.

Experimental_Workflow start Start compound Test Compound (e.g., this compound) start->compound ames Enhanced Ames Test compound->ames Mutagenicity mammalian_culture Mammalian Cell Culture (e.g., Hepatocytes) compound->mammalian_culture Cytotoxicity/Genotoxicity data_analysis Data Analysis ames->data_analysis treatment Cell Treatment mammalian_culture->treatment dna_damage_assay DNA Damage Assay (e.g., Alkaline Elution) treatment->dna_damage_assay dna_damage_assay->data_analysis conclusion Conclusion on Genotoxic Potential data_analysis->conclusion

References

Cross-Validation of Analytical Methods for N-Nitrosometoprolol: A Comparative Guide to LC-MS and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitrosamine impurities in pharmaceutical products is a critical safety concern due to their potential carcinogenic properties. N-Nitrosometoprolol, a potential impurity in metoprolol-containing drug products, requires robust and sensitive analytical methods for its detection and quantification at trace levels. This guide provides a comprehensive cross-validation and comparison of the two primary analytical techniques used for nitrosamine (B1359907) analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with a specific focus on their application to this compound.

The selection of an appropriate analytical technique is paramount for the accurate quantification of this compound. While both LC-MS and GC-MS are powerful tools, their suitability depends on the physicochemical properties of the analyte. This compound, being a larger and less volatile molecule compared to simple nitrosamines like N-nitrosodimethylamine (NDMA), presents specific analytical challenges.

Performance Comparison: LC-MS/MS vs. GC-MS/MS

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of a wide range of nitrosamines, including those that are non-volatile or thermally labile.[1] Conversely, Gas Chromatography with tandem mass spectrometry (GC-MS/MS) is a well-established technique, particularly for volatile nitrosamines.[2][3] The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for this compound and a general GC-MS/MS method for representative volatile nitrosamines, highlighting the expected performance for this compound analysis.

Performance ParameterLC-MS/MS for this compoundGC-MS/MS for Volatile Nitrosamines (e.g., NDMA, NDEA)
Limit of Detection (LOD) 0.02 - 1.2 ppb[1]< 3 ppb[3]
Limit of Quantitation (LOQ) 2 - 20 ppb[1]15 ppb[4]
Linearity (R²) 0.9978 - 0.9999[1]> 0.996[3]
Accuracy (% Recovery) 64.1% - 113.3%[1]70% - 130%[4]
Precision (%RSD) < 8%[5]< 15%
Applicability to this compound HighLow (due to low volatility and thermal lability)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical procedures for this compound. Below are representative protocols for LC-MS/MS and a general protocol for GC-MS/MS analysis of nitrosamines.

LC-MS/MS Method for this compound

This method is highly sensitive and selective for the detection of this compound in active pharmaceutical ingredients (APIs).[1]

1. Sample Preparation:

  • Accurately weigh the sample of metoprolol (B1676517) tartrate or succinate.

  • Dissolve the sample in a suitable diluent (e.g., methanol (B129727) or acetonitrile).

  • Vortex and/or sonicate to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm filter before injection.

2. Liquid Chromatography Conditions:

  • Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 µm)[1]

  • Mobile Phase A: 0.1% Formic acid in water[1]

  • Mobile Phase B: Methanol or Acetonitrile[1]

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient program to ensure separation from the API and other impurities.

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined and optimized.

4. Validation Parameters:

  • The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.

General GC-MS/MS Method for Volatile Nitrosamines

This protocol is suitable for the analysis of volatile nitrosamines and would require significant modification and validation to assess its feasibility for this compound, which is likely to be unsuccessful due to the compound's properties.[4]

1. Sample Preparation:

  • For solid samples, dissolve a known amount of the API or finished product in a suitable solvent (e.g., dichloromethane).[4]

  • For some applications, headspace analysis is used for volatile nitrosamines, where the sample is heated to partition the analytes into the gas phase.[2]

  • An internal standard is typically added for accurate quantification.

2. Gas Chromatography Conditions:

  • Column: A suitable capillary column for nitrosamine analysis (e.g., a mid-polar phase).

  • Injector Temperature: 250°C[5]

  • Oven Temperature Program: A programmed temperature ramp to separate the analytes (e.g., 50°C hold for 1 min, then ramp to 250°C).[5]

  • Carrier Gas: Helium at a constant flow rate.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Optimized precursor-to-product ion transitions for the target nitrosamines.

Method Cross-Validation and Feasibility for this compound

Cross-validation of analytical methods is essential to ensure the reliability and consistency of results. When comparing LC-MS and GC-MS for this compound, the primary consideration is the analyte's physicochemical properties.

LC-MS/MS: This technique is ideally suited for this compound. The compound can be readily dissolved and analyzed in the liquid phase without the need for high temperatures, thus preventing thermal degradation. The high sensitivity and selectivity of tandem mass spectrometry allow for quantification at the low levels required by regulatory agencies.

GC-MS/MS: The direct analysis of this compound by GC-MS is highly challenging and likely not feasible for the following reasons:

  • Volatility: this compound is a relatively large and polar molecule, suggesting low volatility. High temperatures would be required to vaporize the compound for introduction into the GC, which can lead to degradation.

  • Thermal Lability: Beta-blockers and their derivatives can be thermally unstable.[6] The high temperatures of the GC injector and column can cause the N-nitroso group to cleave or the entire molecule to fragment, leading to inaccurate (likely underestimated) quantification or a complete inability to detect the intact molecule. Studies on other nitrosamines have shown that thermal degradation in the GC inlet can be a significant issue.

Therefore, for this compound, LC-MS/MS is the recommended and validated method. A hypothetical cross-validation would likely demonstrate the superiority of LC-MS/MS in terms of accuracy, precision, and sensitivity for this specific analyte.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams, generated using Graphviz, outline the experimental workflows for both LC-MS and GC-MS, as well as a logical diagram for method cross-validation.

experimental_workflow cluster_lcms LC-MS/MS Workflow for this compound cluster_gcms General GC-MS/MS Workflow for Volatile Nitrosamines lcms_prep Sample Preparation (Dissolution & Filtration) lcms_sep Liquid Chromatography (Separation on C18 Column) lcms_prep->lcms_sep lcms_ion Electrospray Ionization (ESI) (Positive Mode) lcms_sep->lcms_ion lcms_ms Tandem Mass Spectrometry (MRM Detection) lcms_ion->lcms_ms lcms_data Data Analysis (Quantification) lcms_ms->lcms_data gcms_prep Sample Preparation (Extraction or Headspace) gcms_sep Gas Chromatography (Separation in Capillary Column) gcms_prep->gcms_sep gcms_ion Electron Ionization (EI) gcms_sep->gcms_ion gcms_ms Tandem Mass Spectrometry (MRM Detection) gcms_ion->gcms_ms gcms_data Data Analysis (Quantification) gcms_ms->gcms_data

Experimental Workflows for LC-MS/MS and GC-MS/MS Analysis.

cross_validation_logic start Define Analytical Requirement: Quantify this compound lcms Develop & Validate LC-MS/MS Method start->lcms gcms Develop & Validate GC-MS/MS Method start->gcms compare Compare Performance (LOD, LOQ, Accuracy, Precision) lcms->compare gcms->compare lcms_superior LC-MS/MS is Superior (Suitable for non-volatile, thermally labile compounds) compare->lcms_superior Expected Outcome gcms_issues GC-MS/MS shows poor performance (Degradation, low recovery) compare->gcms_issues Expected Outcome conclusion Select Optimal Method: LC-MS/MS for this compound lcms_superior->conclusion gcms_issues->conclusion

Logical Flow for Method Cross-Validation and Selection.

Conclusion

For the analysis of this compound, LC-MS/MS stands out as the superior and most reliable technique. Its ability to analyze non-volatile and thermally labile compounds at very low concentrations makes it the method of choice for ensuring the safety and quality of metoprolol-containing pharmaceuticals. While GC-MS/MS is a valuable tool for the analysis of volatile nitrosamines, its inherent limitations related to high-temperature analysis make it unsuitable for the accurate quantification of this compound. Therefore, for routine quality control and regulatory compliance, a validated LC-MS/MS method is strongly recommended.

References

A Guide to the Inter-Laboratory Validation of N-Nitrosometoprolol Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of N-nitrosamine impurities as a significant concern in pharmaceutical safety has necessitated the development and rigorous validation of sensitive analytical methods for their detection and quantification. N-Nitrosometoprolol, a potential impurity in metoprolol (B1676517) drug products, requires accurate and reliable analytical procedures to ensure patient safety and regulatory compliance. This guide provides an objective comparison of analytical method performance for this compound, supported by experimental data, to assist laboratories in their validation efforts.

Data Presentation: A Comparative Look at Analytical Performance

The performance of an analytical method is paramount for its successful implementation in a quality control environment. The following table summarizes the validation data from a study utilizing an Ultra-High-Speed Liquid Chromatography with Mass Spectrometry (UHPLC-MS/MS) method for the determination of this compound.[1] This data can serve as a benchmark for laboratories undertaking their own validation or participating in an inter-laboratory comparison.

Validation Parameter Performance Characteristic for this compound
Limit of Detection (LOD) 0.02 - 1.2 ppb
Limit of Quantitation (LOQ) 2 - 20 ppb
Accuracy (% Recovery) 64.1% - 113.3%
Linearity (Regression Coefficient, R) 0.9978 - 0.9999

Table 1: Performance characteristics of a validated UHPLC-MS/MS method for the analysis of this compound and other beta-blocker related nitrosamines.[1]

While the above data is specific to a UHPLC-MS/MS method, other analytical techniques are also employed for nitrosamine (B1359907) analysis. The choice of method often depends on the specific nitrosamine, the sample matrix, and the required sensitivity. The following table provides a general comparison of common analytical methods used for N-nitrosamine impurity analysis.

Analytical Method Typical Limit of Quantitation (LOQ) Typical Linearity (R²) Key Advantages Key Limitations
LC-MS/MS 0.01 - 1.0 ng/mL>0.99High sensitivity and selectivity, suitable for a wide range of N-nitrosamines, including non-volatile compounds.[2]Higher equipment cost, potential for matrix effects.[2]
GC-MS/MS 0.018 - 10 ppb>0.99Excellent for volatile and semi-volatile N-nitrosamines, high chromatographic resolution.[2]May require derivatization for non-volatile compounds, potential for thermal degradation of analytes.
HPLC-UV 10 - 20 ng/mL>0.99Cost-effective, widely available instrumentation.Lower sensitivity compared to MS-based methods, potential for interference from co-eluting impurities.

Table 2: General comparison of analytical techniques for N-nitrosamine analysis.

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of reproducible and reliable analytical results. Below is a summary of the methodology used in the validation of the UHPLC-MS/MS method for this compound.

UHPLC-MS/MS Method for this compound

This method was developed for the determination of this compound in beta-blocker active pharmaceutical ingredients (APIs).

1. Sample Preparation:

  • Accurately weigh the API sample.

  • Dissolve the sample in a suitable diluent to achieve the desired concentration for analysis.

  • Further dilutions may be necessary to bring the concentration within the linear range of the method.

2. Chromatographic Conditions:

  • Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 μm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and methanol (B129727) or acetonitrile.

  • Flow Rate: Not specified in the abstract.

  • Injection Volume: Not specified in the abstract.

  • Column Temperature: Not specified in the abstract.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI)

  • Detection Mode: Not specified in the abstract, but typically Multiple Reaction Monitoring (MRM) is used for quantification of nitrosamines.

4. Validation Parameters:

The method was validated according to regulatory guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

Visualizing the Workflow

To better understand the processes involved in analytical method validation, the following diagrams illustrate a typical experimental workflow and the logical steps of an inter-laboratory study.

Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample_Weighing Weigh API Sample Dissolution Dissolve in Diluent Sample_Weighing->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject Sample into UHPLC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Experimental workflow for this compound analysis.

Inter-Laboratory Validation Workflow Start Study Initiation & Protocol Design Sample_Distribution Distribution of Homogenized Samples to Participating Labs Start->Sample_Distribution Analysis Independent Analysis by Each Laboratory using the Defined Protocol Sample_Distribution->Analysis Data_Submission Submission of Raw Data and Results to Coordinating Body Analysis->Data_Submission Statistical_Analysis Statistical Evaluation of Data (e.g., Repeatability, Reproducibility) Data_Submission->Statistical_Analysis Report Issuance of Final Inter-Laboratory Validation Report Statistical_Analysis->Report

Logical workflow of an inter-laboratory validation study.

References

A Comparative Guide to Mass Spectrometry Ionization Sources for the Analysis of N-Nitrosometoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sensitive and accurate quantification of N-nitrosamine impurities, such as N-Nitrosometoprolol, in pharmaceutical products is critical for ensuring patient safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering high selectivity and sensitivity. A key factor in the performance of an LC-MS/MS method is the choice of ionization source, which is responsible for generating gas-phase ions from the analyte molecules for subsequent mass analysis. This guide provides a comparative overview of different mass spectrometry ionization sources for the analysis of this compound, with a focus on Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI).

Comparison of Ionization Sources

While specific comparative experimental data for this compound across different ionization sources is limited in publicly available literature, Electrospray Ionization (ESI) is a commonly utilized and well-documented technique for the analysis of similar N-nitrosamine impurities.[1][2][3] The choice of ionization source is primarily dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules, making it well-suited for the analysis of this compound. It operates by creating a fine spray of charged droplets from a solution, from which solvent evaporates to produce gas-phase ions. ESI typically forms protonated molecules [M+H]+ and is known for its high sensitivity. For N-nitrosamines, ESI has been successfully applied in numerous validated methods.[1][2]

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds that are not efficiently ionized by ESI. In APCI, the sample is vaporized in a heated nebulizer, and ionization is initiated by a corona discharge. While it can be effective for some small molecules, its utility for this compound would depend on the compound's thermal stability and volatility. For some nitrosamines, APCI has shown comparable or even better sensitivity than ESI.

Atmospheric Pressure Photoionization (APPI): APPI is a specialized ionization technique that is particularly effective for nonpolar compounds. It uses ultraviolet photons to ionize the analyte, often with the assistance of a dopant. Given the structure of this compound, which possesses some polarity, APPI might not be the primary choice unless specific matrix effects in ESI or APCI necessitate an alternative approach.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method using Electrospray Ionization (ESI) for the determination of this compound.

ParameterReported Value(s)Citation
Ionization Source Electrospray Ionization (ESI)
Limit of Detection (LOD) 0.02 - 1.2 ppb
Limit of Quantification (LOQ) 2 - 20 ppb
Linearity (R) 0.9978 - 0.9999
Accuracy (Recovery) 64.1% - 113.3%
Precision Data not explicitly provided, but the method was validated as per regulatory guidelines.

Experimental Protocols

A detailed methodology for the analysis of this compound using UHPLC-MS/MS with an ESI source has been published. The key parameters are outlined below.

Sample Preparation:

A stock solution of this compound is prepared in a suitable solvent, such as methanol. This stock solution is then serially diluted with a mixture of the mobile phases to prepare calibration standards and quality control samples.

Liquid Chromatography:

  • Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Methanol or Acetonitrile

  • Gradient Elution: A suitable gradient program is used to achieve separation from the drug substance and other impurities.

  • Flow Rate: Not explicitly stated, but typically in the range of 0.3-0.5 mL/min for a 3.0 mm ID column.

  • Column Temperature: Not explicitly stated, but often maintained between 30-40 °C.

Mass Spectrometry (ESI):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification and confirmation. The protonated molecule [M+H]+ is typically the precursor ion.

  • Source Parameters: Parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage are optimized to achieve maximum sensitivity for this compound. For a similar compound, N-nitroso-atenolol, the capillary voltage was 0.71 kV, and the source and desolvation temperatures were 150 °C and 400 °C, respectively.

Workflow and Logic Diagrams

The following diagrams illustrate the general experimental workflow and the logical relationship between the analytical components.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis stock_solution Stock Solution of this compound working_standards Working Standards and QCs stock_solution->working_standards Serial Dilution lc_system UHPLC System working_standards->lc_system Injection ms_system Tandem Mass Spectrometer (ESI) lc_system->ms_system Elution data_acquisition Data Acquisition (MRM) ms_system->data_acquisition quantification Quantification data_acquisition->quantification final_report final_report quantification->final_report Reporting logical_relationship cluster_sources Ionization Techniques analyte This compound ionization_source Ionization Source analyte->ionization_source esi ESI (Polar, Thermally Labile) ionization_source->esi is a type of apci APCI (Less Polar, Volatile) ionization_source->apci is a type of appi APPI (Nonpolar) ionization_source->appi is a type of ms_analysis Mass Analysis (Tandem MS) esi->ms_analysis apci->ms_analysis appi->ms_analysis detection Detection & Quantification ms_analysis->detection

References

A Comparative Guide to the Validation of a Stability-Indicating Method for N-Nitrosometoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of a stability-indicating method for the potential genotoxic impurity, N-Nitrosometoprolol. Given the classification of many nitrosamines as probable human carcinogens, regulatory bodies mandate strict control over their levels in drug substances and products. This document outlines the performance of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for this compound and compares it with other potential analytical techniques, supported by experimental data and detailed protocols.

Executive Summary

The analysis of this compound, an impurity of Metoprolol, necessitates highly sensitive and selective analytical methods to ensure patient safety and regulatory compliance. This guide details a validated UHPLC-MS/MS method that demonstrates excellent sensitivity, specificity, and accuracy for the determination of this compound. A comparison with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highlights the advantages and limitations of each technique for this specific application. The UHPLC-MS/MS method emerges as the most suitable for routine quality control and stability testing of this compound in pharmaceutical products.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound is critical and depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table provides a comparative overview of common analytical techniques.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Application for this compound
UHPLC-MS/MS Separates compounds based on polarity and detects them by their mass-to-charge ratio.High sensitivity and selectivity (ppb to ppt (B1677978) levels), suitable for complex matrices.[1]Higher equipment and operational cost.Recommended method for routine quality control and stability testing.
GC-MS Separates volatile compounds based on boiling point and detects them by mass spectrometry.Excellent for volatile nitrosamines, high sensitivity.This compound is not highly volatile, requiring derivatization; potential for thermal degradation of the analyte.[2]Analysis of volatile nitrosamines in raw materials or finished products.
LC-HRMS Similar to LC-MS/MS but with a high-resolution mass analyzer.Capable of identifying unknown impurities and providing high-confidence structural information.Higher cost and data complexity compared to tandem MS.Characterization of degradation products and unknown impurities.
HPLC-UV Separates compounds based on polarity and detects them by their absorbance of UV light.Lower cost, widely available.Lower sensitivity and selectivity compared to MS methods, potential for interference from matrix components.Preliminary screening or in-process controls where high sensitivity is not required.

Validated UHPLC-MS/MS Method for this compound

A sensitive and selective UHPLC-MS/MS method has been developed and validated for the determination of this compound in Metoprolol Tartrate and Metoprolol Succinate active pharmaceutical ingredients (APIs).[3]

Experimental Protocol: UHPLC-MS/MS

1. Sample Preparation:

  • Accurately weigh 50 mg of Metoprolol Tartrate or Metoprolol Succinate into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., methanol).

  • Further dilute an aliquot of this solution to achieve a final concentration within the calibration range.

2. Chromatographic Conditions:

  • Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 µm).[3]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: Methanol or Acetonitrile.[3]

  • Gradient: A suitable gradient to ensure separation from the API and other impurities.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined and optimized.

Validation Data Summary

The following table summarizes the validation parameters for the UHPLC-MS/MS method for this compound.[3]

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, and Metoprolol at the retention time of this compound.No significant interference at the analyte's retention time.
Linearity (r²) 0.9978 - 0.9999≥ 0.99
Limit of Detection (LOD) 0.02 - 1.2 ppbReportable
Limit of Quantitation (LOQ) 2 - 20 ppbSignal-to-noise ratio ≥ 10
Accuracy (% Recovery) 64.1% - 113.3%80% - 120%
Precision (%RSD) < 15%≤ 15%
Robustness Method is robust to small, deliberate changes in chromatographic parameters.System suitability parameters are met.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Metoprolol has been shown to degrade under various stress conditions, including acidic and alkaline hydrolysis, and oxidation.[4] A stability-indicating method must be able to separate the this compound peak from all potential degradation products. The UHPLC-MS/MS method, with its high resolving power and specific detection, is well-suited for this purpose.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 UHPLC-MS/MS Analysis cluster_2 Data Processing weigh Weigh 50 mg API dissolve Dissolve in 10 mL Solvent weigh->dissolve dilute Further Dilution dissolve->dilute inject Inject 5 µL into UHPLC dilute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Workflow for the analysis of this compound.

Formation of this compound

G Chemical Formation of this compound Metoprolol Metoprolol (Secondary Amine) N_Nitrosometoprolol This compound Metoprolol->N_Nitrosometoprolol Reaction Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid) Nitrosating_Agent->N_Nitrosometoprolol Reaction

Caption: Formation pathway of this compound.

Conclusion

The validation of a robust and sensitive stability-indicating method is paramount for the control of this compound in pharmaceutical products. The presented UHPLC-MS/MS method demonstrates superior performance in terms of sensitivity, selectivity, and reliability compared to other analytical techniques. This guide provides the necessary data and protocols to assist researchers and drug development professionals in implementing a suitable analytical strategy for the monitoring of this critical impurity, ensuring the safety and quality of Metoprolol-containing medicines.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Nitrosometoprolol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of N-Nitrosometoprolol, a genotoxic derivative of metoprolol, is a critical component of laboratory safety and environmental responsibility.[1] Adherence to established protocols is imperative due to the classification of nitrosamines as suspected carcinogens.[2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. Some safety data sheets (SDS) classify this compound as harmful if swallowed, in contact with skin, or inhaled, and as a cause of serious eye irritation.[4]

Personal Protective Equipment (PPE): A comprehensive approach to personal safety involves the use of the following PPE:

Protective EquipmentSpecificationRationale
Gloves Chemical-impermeableTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and eye irritation.[5]
Protective Clothing Laboratory coat or apronTo shield the body from accidental spills.
Respiratory Protection Self-contained breathing apparatus or appropriate respiratorRecommended for spill cleanup or when there is a risk of dust formation or inhalation.

In Case of Exposure or Spill:

In the event of a spill, the area should be evacuated. The spilled material should be absorbed with an inert material and placed in a closed container for disposal. Following the cleanup, the area should be thoroughly washed and well-ventilated.

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste. Disposal down the drain or in regular trash is strictly prohibited.

  • Waste Classification and Segregation:

    • Classify all waste containing this compound, including contaminated lab supplies (e.g., gloves, pipette tips, containers), as hazardous chemical waste.

    • Collect this waste in a dedicated, leak-proof, and chemically compatible container that is clearly labeled.

  • Consult Institutional Guidelines:

    • Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures. They will provide information on approved waste containers, labeling requirements, and pickup schedules.

  • Arrange for Professional Disposal:

    • Disposal must be carried out through a licensed and approved hazardous waste disposal facility. Your EHS department will typically manage this process.

    • One recommended method of disposal is incineration in a facility equipped with an afterburner and scrubber.

  • Decontamination of Work Surfaces:

    • Thoroughly decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound.

    • Consult your EHS department for approved decontamination procedures and cleaning agents.

Chemical Degradation Methods for Nitrosamines

For laboratory-scale decontamination, several chemical methods can be employed to degrade nitrosamines. These procedures should be performed by trained personnel in a controlled environment, such as a chemical fume hood.

  • Aluminum-Nickel Alloy and Alkali: A one-step procedure using aluminum-nickel alloy powder and aqueous alkali can rapidly reduce nitrosamines to their corresponding amines. This method is noted to be efficient and inexpensive. However, it is not recommended for use in acetone (B3395972) or dichloromethane (B109758) solutions.

  • Acidic Solutions: A 1:1 solution of hydrobromic acid and acetic acid can be used to destroy nitrosamines. Other acidic treatments with hydrochloric acid (HCl) or hydrogen peroxide (H2O2) have also been mentioned as degradation methods.

  • UV Light: Exposure to UV light can also be used to degrade nitrosamines.

Below is a logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Path cluster_decon Decontamination start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate in a Labeled, Leak-Proof Container classify->segregate consult_ehs Consult Institutional EHS Department segregate->consult_ehs licensed_disposal Arrange Pickup by Licensed Hazardous Waste Disposal Facility consult_ehs->licensed_disposal incineration Final Disposal (e.g., Incineration) licensed_disposal->incineration decontaminate Decontaminate Equipment & Work Surfaces incineration->decontaminate end End: Process Complete decontaminate->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling N-Nitrosometoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of N-Nitrosometoprolol. Given that this compound is a nitrosamine (B1359907) compound and a suspected carcinogen, adherence to stringent safety measures is imperative to minimize exposure and ensure a safe laboratory environment.[1] The following procedural guidance is based on available Safety Data Sheets (SDS) for this compound and general safety recommendations for handling potent carcinogens.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the primary defense against exposure to this compound. The required level of PPE depends on the nature of the handling procedure, the quantity of the compound being handled, and the potential for aerosol or dust generation.

Summary of Recommended Personal Protective Equipment

TaskRequired Personal Protective Equipment
Low Concentration/Volume Handling (e.g., preparing dilute solutions, analytical testing)Gloves: Double-gloving with nitrile gloves is recommended.[2]Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat.
High Concentration/Volume Handling (e.g., weighing neat compound, preparing stock solutions)Gloves: Butyl rubber or heavy-duty nitrile gloves are recommended. Double-gloving is mandatory.[3]Eye Protection: Chemical splash goggles.[4]Lab Coat: Chemical-resistant lab coat or gown.Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling powders outside of a certified chemical fume hood.[5] For any detectable concentration, a self-contained breathing apparatus (SCBA) may be required.
Spill Cleanup and Decontamination Gloves: Butyl rubber or heavy-duty nitrile gloves.Eye Protection: Chemical splash goggles.Lab Coat: Disposable, chemical-resistant gown.Respiratory Protection: A NIOSH-approved air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and location.Footwear: Disposable, skid-resistant shoe covers.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to maintain safety and experimental integrity. The following step-by-step plan outlines the key stages from receipt of the compound to its final disposal.

Pre-Handling and Preparation
  • Safety Data Sheet (SDS) Review: Before commencing any work, all personnel must thoroughly read and understand the SDS for this compound.

  • Designated Work Area: All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Engineering Controls: Ensure that the chemical fume hood is functioning correctly. An eyewash station and safety shower must be readily accessible.

  • PPE Availability: Verify that all necessary PPE is available, in good condition, and fits the user correctly.

Handling Procedures
  • Weighing and Solution Preparation:

    • Perform all weighing and solution preparation activities within a chemical fume hood.

    • Use disposable equipment (e.g., spatulas, weighing boats) whenever possible to reduce contamination.

    • Handle the compound gently to avoid the generation of dust or aerosols.

  • Experimental Use:

    • Keep containers of this compound tightly sealed when not in use.

    • Clearly label all solutions containing this compound with the compound name, concentration, and hazard warnings.

Post-Handling and Decontamination
  • Work Surface Decontamination: After each use, thoroughly decontaminate the work area. A solution of 1:1 hydrobromic acid and acetic acid has been shown to be effective in destroying nitrosamines. Alternatively, exposure to UV light can also degrade nitrosamines. Always follow your institution's approved procedures for decontamination.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use gloves and gowns immediately after use.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, empty containers, contaminated PPE, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Chemical Degradation (Optional): For liquid waste, chemical degradation can be an effective disposal method. A procedure involving treatment with aluminum-nickel alloy powder and aqueous alkali has been shown to reduce nitrosamines to less hazardous amines. This should only be performed by trained personnel following a validated protocol.

  • Licensed Disposal: All this compound waste must be disposed of through a licensed hazardous material disposal company. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

N_Nitrosometoprolol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal sds_review Review Safety Data Sheet ppe_check Verify PPE Availability and Condition sds_review->ppe_check setup_hood Set Up and Verify Chemical Fume Hood ppe_check->setup_hood weighing Weighing and Solution Preparation setup_hood->weighing experiment Experimental Use weighing->experiment decontaminate Decontaminate Work Area experiment->decontaminate ppe_removal Proper PPE Removal decontaminate->ppe_removal waste_segregation Segregate Contaminated Waste ppe_removal->waste_segregation licensed_disposal Dispose via Licensed Vendor waste_segregation->licensed_disposal end End licensed_disposal->end start Start start->sds_review

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.